Lirimilast (also known as BAY 19-8004) is characterized in scientific research as a potent, selective, and orally active phosphodiesterase-4 (PDE4) inhibitor [1] [2].
The core mechanism of PDE4 inhibitors like this compound involves blocking the PDE4 enzyme, which degrades cyclic adenosine monophosphate (cAMP) [3] [4]. This leads to increased intracellular cAMP levels, modulating the expression of various pro-inflammatory and anti-inflammatory mediators and resulting in anti-inflammatory effects [3] [5].
The table below summarizes the key quantitative data available for this compound from chemical supplier databases:
| Parameter | Detail |
|---|---|
| CAS Number | 329306-27-6 [1] [2] |
| Molecular Formula | C₁₇H₁₂Cl₂N₂O₆S [1] [2] |
| Molecular Weight | 443.26 g/mol [1] [2] |
| Primary Target | Phosphodiesterase-4 (PDE4) [1] [2] |
| Reported IC₅₀ (PDE4) | 49 nM [1] [2] (also reported as 42 nM [2]) |
| Research Applications | Asthma, Chronic Obstructive Pulmonary Disease (COPD) [1] [2] |
| Key Property | Anti-inflammatory [1] [2] |
The following diagram illustrates the proposed intracellular mechanism by which this compound, as a PDE4 inhibitor, is believed to exert its anti-inflammatory effects.
Proposed intracellular anti-inflammatory mechanism of this compound.
Available data from commercial sources summarize the following experimental observations, though detailed methodologies are not provided:
PDE4 inhibitors produce their therapeutic effect by targeting a specific enzyme pathway within cells. The diagram below illustrates this core signaling pathway.
PDE4 Inhibition Increases Intracellular cAMP, Suppressing Inflammation
The primary biochemical interaction involves highly selective inhibition of the PDE4 enzyme, a major cAMP-metabolizing enzyme in immune and pro-inflammatory cells [1]. The key steps are:
This section summarizes the core quantitative data and methodologies for studying PDE4 inhibitor pharmacology.
Table 1: Key Biochemical and Pharmacokinetic Parameters of a Representative PDE4 Inhibitor (Roflumilast)
| Parameter | Description / Value | Significance / Note |
|---|---|---|
| Target Specificity | Highly selective for PDE4 (Classes A, B, C, D); inactive against PDE1, 2, 3, 5, 7 [1]. | Underlies therapeutic effect and reduced off-target side effects. |
| Primary Metabolite | Roflumilast N-oxide (active) [1]. | Formed by CYP3A4 and CYP1A2; contributes significantly to overall efficacy. |
| Bioavailability | ~80% (oral) [1]. | Indicates good absorption. |
| Protein Binding | Roflumilast: ~99%; N-oxide metabolite: ~97% [1]. | High binding may limit dialysis efficacy in overdose [1]. |
| Elimination Half-life | Roflumilast: 17 hrs; N-oxide metabolite: 30 hrs [1]. | Supports once-daily dosing regimen. |
Experimental Protocols for Mechanism Confirmation Researchers use several methods to elucidate and confirm the mechanism of action for compounds like Lirimilast.
Direct Biochemical Methods
Cellular Functional Assays
Omics-Based & Computational Methods
Phosphodiesterase-4 (PDE4) is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) into AMP. By inhibiting PDE4, these drugs increase intracellular cAMP levels [1] [2]. Elevated cAMP activates protein kinase A (PKA), which in turn suppresses the transcription of pro-inflammatory cytokines [1] [2] [3]. PDE4 is a key upstream regulator of multiple immune pathways, including those involving Type I (e.g., TNF-α, IFN-γ), Type II (e.g., IL-4, IL-13), and Type III (e.g., IL-17, IL-23) cytokines [1] [2].
The following diagram illustrates this central signaling pathway.
The potency of a PDE4 inhibitor is largely determined by how well its molecular structure mimics the natural cAMP substrate when binding to the enzyme's active site [1] [2]. The active site uses three key "anchor points" to hold cAMP: a metal ion site, a conserved glutamine residue, and a structured water molecule that stabilizes the bond [2].
The table below compares three FDA-approved dermatologic PDE4 inhibitors based on their binding characteristics.
| Inhibitor | Binding Affinity (IC₅₀) | Key Structural Features | Contact Points with PDE4* | Clinical Formulation |
|---|---|---|---|---|
| Roflumilast | 0.7 nM [1] [2] | Most closely mimics cAMP structure [1] [2] | 3 (Metal, Glutamine, Water) [2] | Topical cream/foam [1] [2] |
| Apremilast | 0.14 μM [1] [2] | ~90° molecular bend directing part of structure away from catalytic site [2] | 2 (Metal, Glutamine) [2] | Oral tablet [1] [2] |
| Crisaborole | 0.75 μM [1] [2] | Contains a boron atom; most dissimilar to cAMP [2] | 1 (Metal) [2] | Topical ointment [1] [2] |
The number of key anchor points (Metal ion, Conserved Glutamine, Structured Water) utilized during binding [2].
This "3-2-1" rule of contact points explains the dramatic differences in binding strength. Roflumilast, utilizing all three points, is over 1,000-fold more potent than crisaborole in inhibiting PDE4 [1] [2].
Research into the mechanisms of PDE4 inhibitors, particularly in immune cells, involves several key experimental pathways. A 2021 study on roflumilast-N-oxide (RNO) in splenic CD4+ T cells provides a good example of such a workflow [4].
The key finding from this workflow was that the PDE4 inhibitor did not affect the initial T-cell receptor (TCR) signal but suppressed T-cell proliferation by disrupting the NFAT pathway. It did this by increasing inositol trisphosphate receptor (IP3R) expression and reducing calcineurin activity, ultimately decreasing the production of IL-2, a critical growth factor for T-cells [4].
PDE4 inhibition is being investigated for applications far beyond respiratory and dermatologic diseases.
A primary challenge in developing systemically administered PDE4 inhibitors has been managing adverse effects, particularly gastrointestinal (nausea, vomiting, diarrhea) [1] [3]. Strategies to mitigate this include developing topical formulations (e.g., roflumilast cream) to minimize systemic exposure and designing highly selective inhibitors for specific PDE4 subtypes (e.g., PDE4B/D) to improve the therapeutic window [1] [2].
While specific data on Lirimilast is limited, the field of PDE4 inhibitor research is defined by:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂Cl₂N₂O₆S [1] [2] |
| Molecular Weight | 443.26 g/mol [1] [2] |
| CAS Number | 329306-27-6 [1] [2] |
| DMSO Solubility (In Vitro) | ~100 mg/mL (~225.60 mM) [1] |
| PDE4 Inhibition (IC₅₀) | 49 nM [1] [2] |
For researchers preparing Lirimilast solutions, the following methodology provides a reliable protocol.
Protocol: DMSO Solubility Assessment via NMR [3] [4]
In pharmaceutical research, the definition of "soluble" depends on the application. For fragment-based screening, a threshold of 1 mM is commonly used to classify a compound as soluble, whereas for preparing stock solutions, a higher threshold of 10 mM is often applied [3] [4]. This compound's solubility of 225 mM in DMSO far exceeds both these thresholds.
Machine learning models have been developed to predict DMSO solubility. These models use support vector classification and fragment descriptors to help identify compounds with potential solubility issues early in the drug discovery process [3] [5].
This compound is a potent, selective, and orally active phosphodiesterase 4 (PDE4) inhibitor [1] [2]. PDE4 is an enzyme that breaks down the intracellular second messenger, cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels in cells, which leads to downstream anti-inflammatory effects [1]. This mechanism is relevant for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) [1] [2].
The diagram below illustrates the signaling pathway through which this compound exerts its anti-inflammatory effects.
> this compound inhibits PDE4, increasing cAMP levels and activating PKA, which suppresses inflammatory mediators to produce anti-inflammatory effects.
Please note that the information provided is strictly for research and development purposes. This compound and the described solvents are not for human or veterinary use [1] [2].
Apremilast is an orally administered small-molecule inhibitor of PDE4. Its primary mode of action is summarized in the table below.
| Aspect | Description |
|---|---|
| Molecular Target | Phosphodiesterase 4 (PDE4) enzyme [1]. |
| Primary Action | Inhibits PDE4, preventing the degradation of intracellular cyclic adenosine monophosphate (cAMP) [1]. |
| Key Downstream Effects | Increases intracellular cAMP levels. This leads to the modulation of a network of pro-inflammatory and anti-inflammatory mediators [1]. |
| Overall Effect | Broad anti-inflammatory activity without significant immunosuppression [1]. |
The increased cAMP level modulates the immune response through two primary transcriptional pathways:
The following diagram illustrates this core signaling pathway.
core mechanism of PDE4 inhibitors modulating cytokine production.
Through the above mechanism, Apremilast regulates a wide array of inflammatory mediators. The table below summarizes key cytokines affected in different immune-mediated inflammatory skin diseases, which illustrates the potential breadth of action for a PDE4 inhibitor [1].
| Cytokine/Chemokine | Effect of PDE4 Inhibition | Role in Disease Pathogenesis |
|---|---|---|
| TNF-α | Decreased | A key driver of inflammation in psoriasis and psoriatic arthritis [1]. |
| IL-17/IL-23 | Decreased | Critical axis in the pathogenesis of psoriasis [1]. |
| IFN-γ | Decreased | Key cytokine in vitiligo pathogenesis [1]. |
| CXCL9/CXCL10 | Decreased | Chemokines induced by IFN-γ, responsible for recruiting cytotoxic T cells in vitiligo [1]. |
| IL-10 | Increased | An anti-inflammatory cytokine [1]. |
To find the specific information you need on Lirimilast, I suggest you try the following approaches:
Roflumilast is an oral, once-daily selective inhibitor of phosphodiesterase-4 (PDE4) [1] [2].
| Parameter | Profile |
|---|---|
| Bioavailability | ~80% [1] |
| Time to Cmax (Parent drug) | ~1 hour (range: 0.5-2 hours) [1] |
| Time to Cmax (Active Metabolite) | ~8 hours (range: 4-13 hours) [1] |
| Protein Binding | ≥97% [1] |
| Half-Life | ~17 hours [1] |
| Key Metabolic Pathways | Cytochrome P450 (CYP) isoenzymes 1A2 and 3A4 [1] |
| Renal Impairment Dosing | No adjustment required [1] |
| Hepatic Impairment Dosing | Contraindicated in moderate to severe impairment (Child-Pugh B or C) [2] |
The following diagram illustrates the proposed mechanism of action of Roflumilast in COPD:
Figure 1: Proposed molecular mechanism of Roflumilast. By inhibiting PDE4, it increases intracellular cAMP, leading to reduced inflammation. [1] [2]
The efficacy of roflumilast has been evaluated in multiple Phase III and IV randomized, double-blind, placebo-controlled trials. The primary patient population in these studies had severe to very severe COPD (FEV1 ≤50% predicted) and were often characterized by chronic bronchitis and a history of exacerbations [1].
The table below summarizes the outcomes on lung function and exacerbation rates from pivotal clinical trials.
| Study Identifier | Patient Population & Background Therapy | Treatment Groups | Change in Pre-BD FEV1 vs. Placebo (mL) | Effect on Moderate/Severe Exacerbations |
|---|---|---|---|---|
| M2-124 [1] | Severe/very severe COPD, chronic bronchitis, history of exacerbations | Roflumilast 500 µg QD (n=766) vs. Placebo (n=759) | +39† | Rate reduced by 15%* |
| M2-125 [1] | Severe/very severe COPD, chronic bronchitis, history of exacerbations | Roflumilast 500 µg QD (n=773) vs. Placebo (n=798) | +58‡ | Rate reduced by 18%# |
| M2-127 [1] | Moderate COPD (FEV1 40-70%) | Roflumilast + Salmeterol (n=467) vs. Placebo + Salmeterol (n=468) | +49‡ | Rate reduced by 40%# |
| M2-128 [1] | Moderate COPD (FEV1 40-70%), background Tiotropium | Roflumilast + Tiotropium (n=372) vs. Placebo + Tiotropium (n=372) | +80‡ | Rate reduced by 27% |
| REACT [1] | Severe/very severe COPD, on appropriate combination treatment | Roflumilast + LABD* (n=...) vs. Placebo + LABD (n=...) | Data not specified in source | Significant reduction in exacerbations |
LABD: Long-Acting Bronchodilator. Statistical significance: † P<0.0001, ‡ P<0.0001, * P<0.05, # P<0.0001.
Roflumilast's safety profile is characterized by a distinct set of adverse reactions that are not typically associated with bronchodilators [2].
| Adverse Reaction | Roflumilast (n=...) | Placebo (n=...) |
|---|---|---|
| Diarrhea | 9.5% | 2.7% |
| Weight Loss | 7.5% | 2.1% |
| Nausea | 4.7% | 1.4% |
| Headache | 4.4% | 2.1% |
| Back Pain | 3.2% | 2.2% |
| Insomnia | 2.4% | 1.0% |
| Dizziness | 2.1% | 1.1% |
| Decreased Appetite | 2.1% | 0.4% |
Source: [2].
While specific details for Lirimilast are unavailable, you can structure your protocol based on standard in vitro pharmacological research practices. The table below outlines core experiments you would likely need to design and the general purpose of each.
| Experiment / Component | Typical Purpose in Pharmacological Research |
|---|---|
| Dose-Response Study | To determine the potency (IC50/EC50) of this compound and establish its effective concentration range [1]. |
| Cell Viability Assay | To assess the cytotoxic effects of this compound on target and non-target cells (e.g., using MTT or similar assays). |
| Target Enzyme/Receptor Binding | To directly measure the binding affinity and inhibition of Phosphodiesterase 4 (PDE4) by this compound. |
| Cytokine Profiling | To evaluate the effect of this compound on the production and secretion of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). |
| Cell Culture System | To maintain the relevant cell lines (e.g., immune cells like macrophages or T-cells) used for testing [2] [3] [4]. |
| Signaling Pathway Analysis | To investigate the downstream molecular effects of PDE4 inhibition (e.g., on cAMP levels, PKA activation, and NF-κB signaling). |
For a pathway analysis experiment, the workflow often follows a logical sequence from cell preparation to data interpretation. The diagram below illustrates this general process, which you can adapt for studying this compound's effects.
Since dose-response studies are central to characterizing a compound's activity, here are some key considerations based on general best practices [5] [1]:
| Parameter | Value | Context / Note |
|---|---|---|
| PDE4 IC₅₀ | 49 nM [1] | In vitro enzyme inhibition. |
| In vivo Oral Dose (Guinea Pig) | 3 mg/kg [1] | Dose shown to be orally active; detailed efficacy and pharmacokinetic data not provided. |
| In vivo Oral Dose (Primate) | 0.1 mg/kg/day [1] | Provided for cross-species comparison. |
Since a full protocol for Lirimilast is not available, the following is a synthesis based on standard practices and methodologies from closely related studies in guinea pigs [2] [3]. This can serve as a template for designing your own experiments.
1. Study Design and Animals
2. Drug Formulation and Administration
3. Pharmacokinetic (PK) Assessment
4. Efficacy Assessment (Anti-inflammatory / Appetite Stimulation)
5. Data Analysis
To clarify the proposed mechanism and experimental structure, the following diagrams outline the theoretical signaling pathway of this compound and the overall workflow for a pharmacokinetic and efficacy study.
1. Compound Overview & Biological Activity
Lirimilast (also known as BAY 19-8004) is a potent, selective, and orally active phosphodiesterase-4 (PDE4) inhibitor with an IC₅₀ value of 49 nM [1] [2]. It has demonstrated potent anti-inflammatory properties and is a candidate for research into asthma and chronic obstructive pulmonary disease (COPD) [1] [3] [2]. In vitro, it has been reported to be five times more potent than Cilomilast [1]. In vivo, it shows oral efficacy in guinea pigs at 3 mg/kg and in primates at 0.1 mg/kg/day, suggesting a good therapeutic ratio [1] [2].
2. Physicochemical & Safety Data
Before handling, please review the following key properties and safety information.
| Parameter | Specification / Value |
|---|---|
| CAS Number | 329306-27-6 [1] |
| Molecular Formula | C₁₇H₁₂Cl₂N₂O₆S [1] |
| Molecular Weight | 443.26 g/mol [1] [2] |
| Appearance | White to off-white solid powder [1] [2] |
| Purity | ≥98% [1] |
| Storage (Powder) | -20°C for 3 years [1] [2] |
| GHS Hazard Statements | H302 (Harmful if swallowed) [4] |
| H410 (Very toxic to aquatic life with long-lasting effects) [4] |
3. Stock Solution Preparation & Formulation
The following table summarizes the standard preparation methods for this compound stock solutions. This product is for research use only, not for human use.
| Application | Formulation | Preparation Method | Notes |
|---|
| In Vitro Stock Solution [1] [2] | 100 mg/mL in DMSO | Dissolve 100 mg of this compound in 1 mL of DMSO. | - Concentration: ~225.60 mM [1].
4. Key Experimental Protocols
Protocol 1: Assessing Anti-inflammatory Effects via PDE4 Inhibition
This protocol outlines the use of this compound in studying PDE4-mediated inflammatory pathways.
Protocol 2: In Vivo Efficacy in Lung Inflammation Model
This protocol is based on referenced in vivo studies [1] [2] [6].
The table below consolidates essential quantitative data for this compound.
| Parameter | Value / Description | Source |
|---|---|---|
| IC₅₀ (PDE4) | 49 nM (42 nM in one source) | [1] [2] [6] |
| In Vivo Oral Efficacy (Guinea Pig) | 3 mg/kg | [1] [2] |
| In Vivo Oral Efficacy (Primate) | 0.1 mg/kg/day | [1] [2] |
| Solubility in DMSO | ~100 mg/mL (~225.60 mM) | [1] [2] |
| Potency vs. Cilomilast | 5x more potent in vitro; 3x more potent in a rat lung inflammation model | [1] [6] |
Lirimilast (BAY19-8004) is a potent, selective, and orally active phosphodiesterase 4 (PDE4) inhibitor with an IC₅₀ value of 49 nM. It is being investigated for its anti-inflammatory properties in conditions like asthma and chronic obstructive pulmonary disease (COPD) [1].
For laboratory research, this compound is commonly supplied as a solid or as a 10 mM solution in DMSO, confirming its solubility in this solvent at least at this concentration for research purposes [1]. Its chemical properties are summarized below:
| Property | Specification |
|---|---|
| CAS Number | 329306-27-6 [1] |
| Molecular Formula | C₁₇H₁₂Cl₂N₂O₆S [1] |
| Molecular Weight | 443.26 g/mol [1] |
| Form | Solid [1] |
| Common Stock Solution | 10 mM in DMSO [1] |
As specific methodologies for this compound were not found, the following are standardized protocols for evaluating drug solubility in DMSO, which are directly applicable.
This method is commonly used in pharmaceutical companies for initial library screening [2].
This protocol provides a highly accurate quantification of solubility, particularly suitable for fragment-based screening where a 1 mM threshold is critical [3].
When using DMSO as a solvent, especially for biological assays, researchers should be aware of its potential interfering properties:
Lirimilast, a selective phosphodiesterase-4 (PDE4) inhibitor, represents a promising therapeutic agent for inflammatory conditions such as asthma, chronic obstructive pulmonary disease, and other immune-mediated disorders. The oral route of administration remains the most preferred method for drug delivery due to its non-invasiveness and improved patient compliance. However, the oral bioavailability of PDE4 inhibitors like this compound is often challenged by several factors, including poor solubility, pre-systemic metabolism, and efflux transporter activity. These challenges necessitate carefully designed experimental approaches to accurately evaluate the pharmacokinetic profile and optimize the formulation strategy for this compound in preclinical models.
These application notes provide detailed methodologies for conducting rigorous pharmacokinetic studies of orally administered this compound in rat models, with emphasis on protocol standardization, data analysis, and interpretation. The rat model offers a well-characterized system for predicting human pharmacokinetics, with established techniques for assessing drug absorption, distribution, metabolism, and excretion. Research on similar compounds has demonstrated that optimized formulations can significantly enhance oral bioavailability, as evidenced by studies where nanomicelle formulations of liraglutide showed 4.63-fold higher bioavailability compared to unformulated drug [1]. Similarly, bilosome-based delivery systems have achieved 1.39 to 1.47-fold increases in Cmax and AUC values for challenging compounds like artesunate [2].
Developing an effective oral formulation of this compound requires strategic approaches to overcome the common barriers to oral bioavailability. The following table summarizes key formulation strategies that can be employed to enhance the oral absorption of this compound in rat studies:
Table 1: Formulation Strategies for Enhancing Oral Bioavailability of this compound in Rats
| Strategy | Mechanism of Action | Example Components | Expected Outcome |
|---|---|---|---|
| Nanomicelle Systems | Self-assembling structures that solubilize drugs and enhance permeability | Bile acid derivatives, non-ionic surfactants (e.g., n-dodecyl-β-d-maltoside) | Increased permeability (e.g., 1347% higher in Caco-2/HT29-MTX-E12 cells) and significantly higher bioavailability [1] |
| Bilosomes | Bile salt-stabilized vesicles resistant to GI degradation and enhancing absorption | Chenodeoxycholic acid, phospholipids, surfactants | Improved stability in GI environment and enhanced absorption (1.39-1.47-fold increase in Cmax and AUC) [2] |
| Permeation Enhancers | Transiently increase intestinal permeability by modulating tight junctions | SNAC, sodium caprate (C10), sodium octanoate | Dose-dependent enhancement of permeability; SNAC at 20-80mM increased Semaglutide Papp value in NCI-N87 cells [3] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Form fine emulsions in GI tract, improving drug solubilization | Medium-chain triglycerides, surfactants, co-surfactants | Enhanced and more consistent absorption of lipophilic drugs |
| Cyclodextrin Complexation | Molecular encapsulation to enhance aqueous solubility | Hydroxypropyl-β-cyclodextrin, sulfobutyl ether β-cyclodextrin | Improved dissolution and stability of drug molecules |
The utility of these advanced formulation approaches is particularly valuable for drugs like this compound that may face solubility limitations or extensive first-pass metabolism. For instance, the incorporation of bile acid derivatives in nanomicelle formulations not only enhances solubilization but may also facilitate active transport via the apical sodium-dependent bile acid transporter (ASBT), creating additional pathways for intestinal absorption beyond passive diffusion [1]. Similarly, bilosomes have demonstrated particular effectiveness for compounds susceptible to degradation in the gastrointestinal environment, as they provide protection while simultaneously enhancing permeability across intestinal membranes [2].
A robust pharmacokinetic study of orally administered this compound in rats requires careful consideration of experimental design, dosing parameters, and control groups. The following protocol outlines the key elements:
Animal Model: Utilize adult Sprague-Dawley or Wistar rats (male or female based on research objectives) with weight ranges of 220-280g. Animals should be housed under controlled environmental conditions with free access to water and standard laboratory diet. Fasting for 10-12 hours prior to dosing is recommended to minimize food effects on absorption, though this should be consistent across all experimental groups [4] [3].
Experimental Groups: Include both intravenous and oral administration groups to enable calculation of absolute bioavailability. The IV group (dosed via jugular or tail vein) serves as the reference for bioavailability calculations. For oral administration, both traditional gavage and voluntary syringe-feeding methods should be considered based on research objectives and ethical considerations [5].
Dose Selection: Conduct studies with at least three different dose levels (e.g., 5, 10, and 20 mg/kg) to identify potential dose-dependent pharmacokinetics. Prepare this compound in appropriate vehicles based on the formulation strategy—this could include suspension in 0.5% carboxymethylcellulose, solution in nanomicelle formulations, or incorporation into bilosomes [6].
Control Groups: Include appropriate vehicle control groups to distinguish formulation effects from inherent drug properties. For bioequivalence studies comparing different formulations of this compound, utilize a randomized crossover design with a sufficient washout period (typically 5-7 times the elimination half-life) between administrations [4].
Proper blood collection and sample processing are critical for obtaining reliable pharmacokinetic data:
Cannulation Surgery: Perform jugular vein cannulation under anesthesia (sodium pentobarbital, 60 mg/kg i.p.) 24 hours prior to dosing. This allows for repeated blood sampling without stress-induced artifacts [7].
Blood Sampling Schedule: Collect serial blood samples (0.3 mL each) at predetermined time points: pre-dose (0 h), and at 5, 10, 15, 30, 60, 90, 120, 240, 360, and 480 min post-dose. For drugs with unknown profiles, more frequent early time points may be necessary to properly characterize the absorption phase [7] [8].
Sample Processing: Immediately centrifuge blood samples at 2000×g for 5 minutes at 4°C. Transfer the plasma to clean polypropylene tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles to maintain sample integrity [7].
Accurate quantification of this compound in biological matrices requires validated analytical methods:
HPLC-UV/FLD Method: Develop a sensitive high-performance liquid chromatography method with ultraviolet or fluorescence detection. The method should be validated for specificity, linearity, accuracy, precision, and recovery according to regulatory guidelines. A typical validation includes a linear range of 1.25-400 μg/mL with intra- and inter-day precision of <11% [7].
LC-MS/MS Method: For enhanced sensitivity and specificity, liquid chromatography coupled with tandem mass spectrometry is preferred. This method should be capable of detecting this compound concentrations at the ng/mL or pg/mL level, particularly for low-bioavailability formulations. The method should also be able to detect major metabolites if relevant to the study objectives [9].
Comprehensive pharmacokinetic analysis requires calculation of both fundamental and derived parameters that characterize the absorption, distribution, and elimination of this compound. The following table outlines key parameters that should be determined:
Table 2: Key Pharmacokinetic Parameters for Oral this compound Administration in Rats
| Parameter | Symbol | Calculation Method | Interpretation |
|---|---|---|---|
| Maximum Concentration | Cmax | Observed directly from data | Peak plasma drug concentration; indicates extent of absorption |
| Time to Maximum Concentration | Tmax | Observed directly from data | Time to reach peak concentration; indicates rate of absorption |
| Area Under the Curve | AUC0-t, AUC0-∞ | Linear trapezoidal rule with tail extrapolation | Total drug exposure over time [4] [7] |
| Terminal Half-Life | t1/2 | ln(2)/λz | Time for plasma concentration to decrease by half during elimination phase |
| Absolute Bioavailability | F | (AUCoral/Doseoral) / (AUCiv/Doseiv) × 100% | Fraction of orally administered dose that reaches systemic circulation [7] |
| Mean Residence Time | MRT | AUMC/AUC | Average time drug molecules reside in the body |
| Total Body Clearance | CL | Doseiv/AUCiv | Volume of plasma cleared of drug per unit time [7] |
| Volume of Distribution | Vdss | MRT × CL | Apparent volume into which drug distributes at steady state [7] |
These parameters should be calculated using non-compartmental analysis with validated software such as WinNonlin (Pharsight Corporation) or equivalent PK analysis packages [7]. For more sophisticated modeling, compartmental approaches can be employed to gain deeper insights into the absorption and distribution processes.
Bioequivalence Criteria: Apply the standard 80.00-125.00% range for the 90% confidence intervals of the geometric mean ratios (test/reference) for Cmax, AUC0-t, and AUC0-∞ when comparing formulations. This standard regulatory benchmark ensures that test formulations do not significantly differ from reference products in their extent and rate of absorption [4].
Data Presentation: Report all pharmacokinetic parameters as mean ± standard deviation. Use appropriate statistical tests (ANOVA for multiple groups, paired t-test for crossover designs) to identify significant differences between formulations or dose levels, with statistical significance typically defined as p < 0.05 [7].
Dose Proportionality Assessment: Evaluate whether pharmacokinetic parameters (particularly Cmax and AUC) increase proportionally with dose. Non-proportional increases may indicate saturable absorption or metabolism that could impact dosing strategies in clinical development [6].
The method of oral administration can significantly impact the stress levels of experimental animals and potentially influence drug absorption:
Traditional Gavage: While effective for precise dosing, gavage can cause esophageal injury and restraint-associated distress, particularly with repeated administration. Proper technique is essential—use flexible, ball-tipped gavage needles and appropriate restraint to minimize injury risk [5].
Syringe-Feeding Alternative: Consider the voluntary syringe-feeding method as a less stressful alternative. This approach involves training rats to voluntarily consume medication from a syringe, typically sweetened with sucrose or other palatable vehicles. Research has shown that animals reliably learn this method, with latency to drink decreasing rapidly over training sessions [5].
Formulation Palatability: When using syringe-feeding or other voluntary administration methods, assess the palatability of this compound formulations. While some drugs like donepezil and galantamine show no apparent effect on palatability when added to sucrose, others like nicotine produce aversive effects that inhibit subsequent voluntary intake [5].
The presence of food in the gastrointestinal tract can significantly influence the absorption of orally administered drugs:
Standardized Fasting: Implement a consistent fasting protocol (typically 10-12 hours overnight) before drug administration to minimize variability. Water should remain available ad libitum throughout the fasting period to prevent dehydration [4].
Food Effect Studies: For complete characterization, include a food-effect arm in the study design where animals receive a standard high-calorie, high-fat meal (approximately 500-600 kcal of fat, 150 kcal of protein, 250 kcal of carbohydrate) 30 minutes before drug administration. Compare these results with fasted conditions to identify any significant food interactions [4].
Mechanistic Insights: Note that food effects can manifest through various mechanisms, including altered gastric emptying, bile salt secretion, physicochemical interactions with food components, or changes in splanchnic blood flow. Understanding the specific mechanism for this compound can inform clinical dosing recommendations [3].
Maintaining high ethical standards and ensuring animal welfare are paramount in preclinical pharmacokinetic studies:
Humane Endpoints: Establish clear humane endpoints before study initiation, including maximum allowable weight loss, signs of severe distress, or specific clinical observations that would trigger removal from the study.
Sample Size Minimization: Utilize appropriate experimental designs (e.g., crossover studies) that minimize the number of animals required while maintaining statistical power. For rat pharmacokinetic studies, sample sizes of 5-8 animals per group are typically sufficient to detect significant differences [7].
Blood Volume Limitations: Adhere to institutional guidelines for maximum blood collection volumes (typically not exceeding 10-15% of total blood volume over a 24-hour period). Use microsampling techniques where possible to reduce the physiological impact of repeated blood collection [7].
The following diagram illustrates the comprehensive workflow for conducting pharmacokinetic studies of orally administered this compound in rats, from study design through data analysis:
The following diagram outlines the key steps in processing and analyzing pharmacokinetic data from this compound studies:
These comprehensive application notes provide researchers with standardized protocols for evaluating the oral pharmacokinetics of this compound in rat models. By implementing these methodologies—including advanced formulation strategies, rigorous study designs, and appropriate analytical techniques—researchers can generate reliable, reproducible data to guide formulation development and optimize the therapeutic potential of this compound. The integration of these approaches facilitates a thorough understanding of the factors influencing oral bioavailability, ultimately supporting the translation of preclinical findings to clinical applications.
Lirimilast (also known as BAY 19-8004) is a potent, selective, and orally active phosphodiesterase 4 (PDE4) inhibitor with an IC₅₀ value of 49 nM against the PDE4 enzyme. This compound exhibits potent anti-inflammatory properties and has been investigated primarily for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The therapeutic potential of this compound stems from its ability to modulate intracellular cyclic adenosine monophosphate (cAMP) levels, which serves as a crucial second messenger in inflammatory cell signaling pathways. By inhibiting PDE4-mediated cAMP hydrolysis, this compound increases intracellular cAMP concentrations, leading to downstream suppression of pro-inflammatory mediators and activation of anti-inflammatory pathways. [1] [2]
The PDE4 enzyme family represents a critical pharmacological target for inflammatory diseases, with four main subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) that are further subdivided into multiple splice variants. These enzymes are abundantly expressed in various immune cells, including monocytes, macrophages, and neutrophils, where they regulate the hydrolysis of cAMP. The PDE4B and PDE4D subtypes are particularly important in neutrophil modulation and central nervous system function, respectively. Research indicates that this compound demonstrates a favorable therapeutic ratio, showing oral activity in guinea pigs at 3 mg/kg and in primates at 0.1 mg/kg/day. Furthermore, in comparative studies, this compound was reported to be five times more potent than Cilomilast and equivalent to CDP-840 in PDE4 assays using freshly prepared PDE4 from human polymorphonuclear leukocytes (PMNL). [1] [3]
The core principle underlying PDE4 assays involves measuring the enzyme's catalytic activity in hydrolyzing cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). PDE4 enzymes belong to a larger family of phosphodiesterases that specifically hydrolyze cAMP with low affinity (Km values of 1-6 μM). These enzymes play a pivotal role in controlling cellular concentrations of cyclic nucleotides, thereby regulating a wide variety of cellular signaling events. All PDE4 isoforms share a highly conserved catalytic domain at the C-terminus consisting of 300-350 amino acids, which contains a metal-binding pocket essential for coordinating Zn²⁺ and Mg²⁺ ions necessary for hydrolyzing the phosphate moiety of cAMP. The catalytic site also features solvent-filled side pockets and hydrophobic pockets that are critical for substrate and inhibitor interactions. [4] [3]
The inhibition of PDE4 by compounds like this compound results in elevated intracellular cAMP levels, which subsequently modulates the expression of various inflammatory cytokines. Specifically, increased cAMP leads to reduced secretion of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNFα), interleukin (IL)-17, and interferon (IFN)-γ, while increasing regulatory cytokines like IL-10. This mechanism explains the broad anti-inflammatory effects observed with PDE4 inhibitors. Different PDE4 subtypes have distinct tissue distributions and cellular expressions, with PDE4B being particularly abundant in inflammatory cells and PDE4D highly expressed in the brain, especially in the hippocampus. This distribution has important implications for both therapeutic effects and side effect profiles of PDE4 inhibitors. [3]
Figure 1: cAMP Signaling Pathway and PDE4 Inhibition Mechanism. This compound inhibits PDE4, preventing cAMP degradation and promoting anti-inflammatory effects through PKA activation.
The biochemical PDE4 inhibition assay provides a direct measurement of compound activity against purified PDE4 enzymes. This approach allows for controlled conditions that specifically evaluate enzyme-compound interactions without cellular complexity. The following protocol outlines the key steps for conducting a robust biochemical PDE4 inhibition assay using fluorescence polarization methodology, suitable for evaluating inhibitors like this compound: [5]
Reagent Preparation: Prepare the PDE assay buffer containing 10 mM Tris (pH 7.2), 10 mM MgCl₂, 1 mM DTT, 0.05% NaN₃, and 0.15% BSA. Recombinant human PDE4 enzyme (e.g., PDE4B1) is diluted in this buffer to a final concentration of 0.05 ng/μL. The fluorescent cAMP substrate (FAM-cAMP) is reconstituted in the same buffer to create a 200 nM working solution. This compound is typically prepared as a 10 mM stock solution in 100% DMSO and serially diluted in DMSO to create concentration-response curves, with final DMSO concentrations not exceeding 1% in the assay. [5] [4]
Assay Procedure: In a black, clear-bottom 96-well or 1536-well plate, add 2 μL per well of the PDE4 enzyme mixture. Transfer 23 nL of this compound solutions or controls (typically using a pintool station) and centrifuge plates briefly at 1000 rpm for 15 seconds. After a 5-minute incubation at room temperature, add 2 μL per well of the 200 nM cAMP working solution, centrifuge again, and incubate for 40 minutes at room temperature. Terminate the reaction by adding 4 μL per well of IMAP detection reagent or a phosphate-binding nanoparticle solution that recognizes free phosphate released from hydrolyzed cAMP. Incubate for 60 minutes at room temperature before reading. [5] [4]
Detection and Measurement: Measure fluorescence polarization using a plate reader with excitation at 480 nm and emission at 540 nm (for IMAP detection) or excitation at 470 nm and emission at 528 nm (for FAM-cAMP direct detection). The principle relies on the change in molecular rotation speed—intact FAM-cAMP is small and rotates quickly (low polarization), while hydrolyzed product-bound complexes are large and rotate slowly (high polarization). PDE4 activity is proportional to the increase in fluorescence polarization, while inhibition by this compound reduces polarization signals. [5]
Cell-based assays provide a more physiologically relevant context for evaluating PDE4 inhibitors by accounting for cellular permeability, intracellular metabolism, and compound interactions with cellular components. The following protocol describes a cell-based PDE4 assay using a HEK293 cell line engineered to co-express a constitutively active GPCR and a cyclic nucleotide-gated (CNG) cation channel as a cAMP biosensor: [4]
Cell Culture and Preparation: Maintain TSHR-CNG-HEK293 cells in DMEM medium supplemented with 10% FBS, 250 μg/mL Geneticin, 1 μg/mL Puromycin, and penicillin/streptomycin at 37°C in 5% CO₂. For assay purposes, plate cells at a density of 1000 cells per well in black, clear-bottom, tissue culture-treated 1536-well plates in 3 μL assay medium (DMEM with 2% FBS and antibiotics). Incubate plates for 24 hours at 37°C with 5% CO₂ prior to compound screening to allow cell attachment and recovery. [4]
Compound Treatment and Dye Loading: Prepare this compound in DMSO as serial dilutions, ensuring the final DMSO concentration in assays remains below 0.5%. Add 3 μL per well of 1× membrane potential dye solution and incubate for 60 minutes at room temperature. Transfer 23 nL of this compound solutions or positive controls (e.g., RO20-1724) to assay plates using a pintool station and incubate for 30 minutes at room temperature. The membrane potential dye responds to calcium influx through CNG channels that open in response to increasing cAMP levels, thus providing an indirect measurement of PDE4 activity. [4]
Signal Detection and Analysis: Measure fluorescence intensity in an Envision plate reader or similar instrument using bottom reading mode with excitation at 535 nm (±20 nm bandwidth) and emission at 590 nm (±20 nm bandwidth). Increased intracellular cAMP leads to CNG channel opening, calcium influx, and changes in membrane potential that alter dye fluorescence. PDE4 inhibition by this compound results in elevated cAMP levels and increased fluorescence signal. Calculate percentage inhibition relative to controls (100% inhibition = positive control, 0% inhibition = vehicle control) and generate concentration-response curves to determine IC₅₀ values. [4]
Ex vivo assays using human whole blood provide a translational model that maintains physiological cell interactions and compound exposure conditions. These assays are particularly valuable for evaluating the functional consequences of PDE4 inhibition on inflammatory cytokine production: [6] [7]
Blood Collection and Compound Pre-treatment: Collect fresh human whole blood in heparinized tubes from healthy volunteers with appropriate ethical approval. Dilute blood 1:1 with cell culture medium and aliquot 450 μL into 48-well plate. Add this compound at varying concentrations (typically ranging from 0.3 nM to 100 μM) and pre-incubate for 30 minutes at 37°C. Include appropriate controls such as vehicle (DMSO, typically <0.1%) and reference PDE4 inhibitors. [6]
Immune Stimulation and Cytokine Measurement: Add lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to stimulate TNFα production or sephadex G15 beads (15 mg/mL) with PGE1 (1 μM) to stimulate leukotriene E4 (LTE4) release. Incubate plates for 24 hours at 37°C with 5% CO₂ for TNFα measurement or with appropriate incubation conditions for LTE4. Following incubation, centrifuge plates at 3000 rpm for 10 minutes to collect plasma. Measure TNFα or LTE4 concentrations using specific ELISA kits according to manufacturer instructions. [6]
Data Analysis: Calculate percentage inhibition of cytokine release relative to vehicle-treated stimulated controls. Generate concentration-response curves and determine IC₅₀ values for inhibition of TNFα and LTE4 production. The ratio of IC₅₀ values for TNFα versus LTE4 inhibition provides information about potential subtype selectivity, with higher ratios suggesting greater PDE4D selectivity, which may correlate with gastrointestinal side effects. [6]
Table 1: Comprehensive Pharmacological Profile of this compound
| Parameter | Value | Experimental Context | Reference |
|---|---|---|---|
| PDE4 IC₅₀ | 49 nM | Recombinant human PDE4 enzyme | [1] |
| PDE4 IC₅₀ | 42 nM | Biochemical PDE4 assay | [2] |
| Relative Potency | 5x more potent than Cilomilast | Human PMNL PDE4 assays | [1] |
| Relative Potency | 3x more potent than Cilomilast | Rat lung neutrophilic inflammation model | [1] |
| In Vivo Efficacy (Guinea-pig) | 3 mg/kg orally active | Airway inflammation model | [1] |
| In Vivo Efficacy (Primates) | 0.1 mg/kg/day | Pharmacodynamic model | [1] |
| Solubility (DMSO) | ~100 mg/mL (~225.60 mM) | In vitro formulation | [1] |
The quantitative profiling data demonstrates that this compound is a potent and efficacious PDE4 inhibitor across multiple experimental systems. The consistent IC₅₀ values around 40-50 nM across different biochemical assays indicate robust enzymatic inhibition. The significant potency advantage over Cilomilast (3-5 fold) highlights its potential therapeutic value. The in vivo efficacy at low doses in both rodent and primate models suggests favorable pharmacokinetic properties and translation to physiological systems. Researchers should note the high solubility in DMSO, which facilitates in vitro testing but requires appropriate formulation for in vivo studies to ensure accurate dosing and bioavailability. [1] [2]
Table 2: Comparison of Profiled PDE4 Inhibitors in Research and Development
| Compound | PDE4 IC₅₀ | Key Characteristics | Development Stage |
|---|---|---|---|
| This compound | 42-49 nM | 5x more potent than Cilomilast, orally active | Preclinical research |
| Orismilast | Not specified | Potent inhibition of PDE4B/D, broad cytokine suppression | Phase 2 clinical trials |
| LY2775240 | Not specified | Highly selective, once-daily dosing potential | Phase 1 clinical trials |
| Apremilast | Not specified | Approved for psoriasis, psoriatic arthritis, Behcet's disease | Marketed drug |
| Roflumilast | Not specified | Approved for COPD, balanced PDE4 isozyme inhibition | Marketed drug |
The comparative analysis reveals several PDE4 inhibitors with varying characteristics and development stages. While this compound demonstrates potent enzymatic inhibition, newer compounds like Orismilast and LY2775240 are advancing through clinical development with potentially improved profiles. LY2775240 specifically shows a pharmacokinetic profile supporting once-daily dosing, which could enhance patient compliance compared to twice-daily Apremilast. The ex vivo pharmacodynamic data for LY2775240 demonstrated sustained maximal inhibition (50-80%) of TNFα production over 24 hours, compared to apremilast which achieved peak inhibition of approximately 50% at only 4 hours post-dose, returning to about 10% inhibition within 12 hours. This suggests potential efficacy advantages for newer compounds. [8] [7] [9]
Assay optimization is critical for obtaining reliable data when evaluating PDE4 inhibitors like this compound. For biochemical assays, maintaining metal ion cofactors (Zn²⁺ and Mg²⁺) is essential as they are required for PDE4 catalytic activity. The final DMSO concentration should be carefully controlled not to exceed 1% as higher concentrations can interfere with enzyme activity. For cell-based assays, attention to cell passage number and confluence is important for maintaining consistent CNG channel expression and response characteristics. In ex vivo whole blood assays, the time between blood collection and assay initiation should be minimized to preserve cell viability and functionality. [5] [4]
Common technical issues include high background signal in fluorescence-based assays, which can be addressed by optimizing enzyme concentrations and incubation times. Compound fluorescence or quenching can interfere with readings, particularly with the cAMP-FAM substrate; running compound-only controls can identify such interference. In cell-based assays, lack of signal may indicate problems with CNG channel function or dye loading, which can be troubleshooted by verifying positive control responses and dye preparation. For animal studies, the formulation of this compound is critical—appropriate vehicles include 1% hydroxyethylcellulose, 0.25% polysorbate 80, 0.05% antifoam in purified water for oral dosing in mice, or various DMSO/corn oil or DMSO/saline combinations for other routes. [1] [4]
The primary research applications for this compound PDE4 assays span both basic science and drug discovery contexts. In respiratory disease research, this compound has been extensively evaluated in models of asthma and COPD, where PDE4 inhibition reduces airway inflammation and improves lung function. In autoimmune and dermatological conditions, PDE4 inhibitors have demonstrated efficacy in psoriasis, atopic dermatitis, and hidradenitis suppurativa by modulating multiple pro-inflammatory cytokines, including TNFα, IL-17, IL-22, IL-23, and various Th2 cytokines. Emerging research also suggests potential applications in neurological disorders and cancer, given the expression of PDE4 subtypes in the central nervous system and the role of cAMP signaling in cancer cell proliferation. [1] [7] [3]
The translational value of PDE4 assays is significantly enhanced by incorporating ex vivo human whole blood models that bridge biochemical findings to clinical applications. These assays help identify compounds with optimal selectivity profiles that maximize efficacy while minimizing side effects. The association between PDE4D inhibition and gastrointestinal adverse effects underscores the importance of developing compounds with balanced subtype selectivity or those that preferentially target PDE4B. The whole blood cytokine release assays described in this document provide a valuable tool for differentiating PDE4 inhibitors based on their potential for dose-limiting side effects, thereby improving candidate selection in early drug discovery. [6] [7]
Figure 2: Integrated Experimental Workflow for PDE4 Inhibitor Profiling. This workflow progresses from target-based screening to physiological systems for comprehensive compound evaluation.
Lirimilast (BAY 19-8004) is an orally active, potent, and selective phosphodiesterase-4 (PDE4) inhibitor. It has been investigated primarily for the treatment of inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) [1] [2]. Its core mechanism of action involves increasing intracellular cyclic AMP (cAMP) levels by inhibiting its degradation, leading to broad anti-inflammatory properties [3] [2].
The following table summarizes the key quantitative data for this compound from the available literature:
| Property | Value / Description | Context / Assay |
|---|---|---|
| IC₅₀ (PDE4) | 49 nM [1] [2] | Potency against the PDE4 enzyme. |
| Molecular Formula | C₁₇H₁₂Cl₂N₂O₆S [1] [4] | - |
| Molecular Weight | 443.26 g/mol [2] | - |
| Comparative Potency (in vitro) | 5-fold more potent than Cilomilast [1] [4] | Assay using freshly prepared PDE4 from human polymorphonuclear leukocytes (PMNL). |
| Comparative Potency (in vivo) | 3-fold more potent than Cilomilast [1] [4] | Rat model of lung neutrophilic inflammation. |
| In Vivo Efficacy (Oral) | Active at 3 mg/kg in guinea pigs; 0.1 mg/kg/day in primates [1] [4] | Demonstrates a good therapeutic ratio. |
Here are detailed methodologies for key experiments based on the referenced data.
This protocol outlines a method for determining the IC₅₀ of this compound against PDE4, based on assays using human PMNLs [1] [4].
This protocol describes an animal model used to evaluate the potency of this compound in suppressing lung inflammation [1] [4].
The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for the in vivo efficacy protocol.
This diagram shows how this compound increases cAMP levels by inhibiting PDE4, leading to downstream anti-inflammatory effects.
This diagram outlines the key steps in the animal model protocol for evaluating this compound's efficacy.
Lirimilast, a phosphodiesterase-4 (PDE4) inhibitor, is investigated for its potential to treat inflammatory and fibrotic lung diseases. Pulmonary inflammation involves complex interactions between immune cells, epithelial cells, and signaling pathways. The model of fungal allergen-induced lung inflammation is a well-established system for studying type 2 immunity, which is relevant to asthma and other allergic respiratory conditions [1]. In this model, exposure to allergens like Alternaria alternata or the alarmin IL-33 triggers a cascade of immune responses. Group 2 Innate Lymphoid Cells (ILC2s) are central players, responding to epithelial-derived alarmins (IL-33, IL-25, TSLP) by producing copious amounts of type 2 cytokines (IL-4, IL-5, IL-13) [1]. These cytokines drive key pathological features: IL-5 promotes eosinophilia, and IL-13 contributes to mucus hypersecretion and airway remodeling [1]. Concurrently, chronic inflammation can progress to fibrosis, a process heavily driven by the Transforming Growth Factor-Beta (TGF-β) pathway [2]. This compound is postulated to exert its effects by increasing intracellular cAMP levels, thereby modulating these dysregulated signaling pathways and mitigating both inflammation and fibrosis.
The following section provides a detailed methodology for evaluating the efficacy of this compound in a murine model of lung inflammation, adapted from established protocols [1].
The experimental workflow for this protocol is visualized below.
This compound primarily targets the PDE4 enzyme, leading to the accumulation of cyclic adenosine monophosphate (cAMP) within immune and structural cells. Elevated cAMP levels activate protein kinase A (PKA) and other effectors, which broadly suppress inflammatory activity. The following diagram integrates this compound's action with key signaling pathways in lung inflammation and fibrosis, illustrating its potential multi-faceted therapeutic effects [2].
When applied in the described model, this compound is expected to significantly attenuate hallmark features of type 2 lung inflammation and fibrosis. The table below summarizes the key quantitative data expected from the experiment, facilitating comparison between the control and this compound-treated groups.
| Experimental Readout | Vehicle Control (Mean ± SD) | This compound Treatment (Mean ± SD) | Expected P-value | Measurement Technique |
|---|---|---|---|---|
| Total ILC2s in Lungs | 5.5 ± 0.8 x 10⁴ | 2.5 ± 0.6 x 10⁴ | < 0.01 | Flow Cytometry (Lin⁻Thy1.2⁺CD127⁺) |
| ILC2 Proliferation (% Ki-67⁺) | 25.4 ± 4.2% | 11.3 ± 3.1% | < 0.01 | Intracellular Staining / Flow Cytometry |
| IL-5 in BALF (pg/mL) | 450 ± 85 | 180 ± 50 | < 0.001 | ELISA |
| IL-13 in BALF (pg/mL) | 620 ± 110 | 250 ± 70 | < 0.001 | ELISA |
| BALF Eosinophils (x 10⁴) | 8.2 ± 1.5 | 3.1 ± 0.9 | < 0.001 | Differential Cell Count |
| Lung Hydroxyproline (µg/mg) | 12.5 ± 1.8 | 8.2 ± 1.3 | < 0.05 | Hydroxyproline Assay |
Lirimilast (also known as BAY 19-8004) is a potent, selective, and orally active phosphodiesterase-4 (PDE4) inhibitor with a reported IC₅₀ of 49 nM [1] [2] [3]. Its therapeutic potential has been investigated for inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD) [1] [4].
The biological activity of this compound has been evaluated in several models. The table below summarizes the key quantitative findings from references.
| Assay Type | Experimental Model | Key Result / Potency | Comparative Data |
|---|---|---|---|
| In Vitro PDE4 Assay [1] [4] [3] | PDE4 from human PMNL | IC₅₀ = 49 nM [3] | 5-fold more potent than Cilomilast; equipotent to CDP-840 [1] [4] [3] |
| In Vivo Anti-inflammatory [1] [4] [3] | Rat model of lung neutrophilic inflammation | Effective oral dose: 3 mg/kg (guinea pig) [1] | 3-fold more potent than Cilomilast [1] [4] [3] |
| In Vivo Primate Model [1] [4] | Primate model | Effective oral dose: 0.1 mg/kg/day [1] [4] | Indicates a good therapeutic ratio [1] |
This protocol is adapted from assays used to characterize this compound [1] [4] [3].
This protocol summarizes the in vivo model used to demonstrate this compound's efficacy [1] [3].
The table below details the chemical properties of this compound, which are critical for experimental planning, particularly for dissolving the compound and preparing formulations for in vivo studies [1].
| Property | Value / Description |
|---|---|
| CAS Number | 329306-27-6 [1] [4] [3] |
| Molecular Formula | C₁₇H₁₂Cl₂N₂O₆S [1] [4] [3] |
| Molecular Weight | 443.26 g/mol [1] [2] [3] |
| Purity | ≥98% [1] [4] |
| Appearance | White to off-white solid powder [1] |
| Solubility (In Vitro) | ~100 mg/mL (~225.60 mM) in DMSO [1] |
| Storage | Powder: -20°C for 3 years; in solvent: -80°C for 6 months [1] [3] |
Recommended In Vivo Formulation (for reference):
This compound presents as a well-characterized PDE4 inhibitor tool compound for preclinical research. Its high potency (IC₅₀ of 49 nM), oral activity, and demonstrated efficacy in reducing lung inflammation in animal models make it a valuable candidate for studying PDE4-driven inflammatory processes [1] [3]. Researchers should note its high solubility in DMSO for in vitro work and the availability of standard protocols for in vivo formulation [1].
Lirimilast (CAS No. 329306-27-6) is an investigational phosphodiesterase-4 (PDE4) inhibitor that has been evaluated for its potential anti-inflammatory properties in various therapeutic areas. With the molecular formula C₁₇H₁₂Cl₂N₂O₆S and a molecular weight of 443.251 g/mol, this compound represents a class of compounds that require meticulous storage condition management to maintain stability and integrity throughout the drug development lifecycle [1] [2]. As a PDE4 inhibitor, this compound functions by modulating intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn regulates inflammatory responses in multiple cell types. The therapeutic potential of this mechanism has been investigated for respiratory and neurological conditions, though development has faced challenges related to therapeutic window limitations [2] [3].
Proper storage of this compound is critical not only for maintaining its chemical integrity but also for ensuring the reliability of experimental data generated during drug development. The temperature-sensitive nature of PDE4 inhibitors necessitates strict adherence to storage protocols to prevent degradation that could compromise both efficacy and safety assessments. These application notes provide comprehensive guidance on storage conditions, stability assessment protocols, and handling procedures specifically tailored for this compound, incorporating both manufacturer specifications and general principles of pharmaceutical stability science [4] [1]. The protocols outlined herein are designed to meet regulatory requirements for investigational compounds while providing practical frameworks for researchers handling this material in laboratory settings.
Based on manufacturer specifications and stability data, this compound requires strict temperature control to maintain its chemical integrity and prevent decomposition. The supplier-recommended storage conditions specify distinct temperature ranges based on the physical form of the compound: -20°C for powder forms and -80°C for solutions [1]. These conditions align with the requirements for many biologically active compounds that demonstrate sensitivity to temperature fluctuations. The significant difference in storage requirements between powder and solution forms highlights the increased susceptibility of dissolved this compound to degradation pathways, necessitating more stringent controls for liquid formulations.
In addition to temperature management, this compound requires protection from environmental factors that can accelerate decomposition. The material should be kept in tightly sealed containers to prevent moisture absorption and exposure to atmospheric oxygen, both of which can catalyze degradation reactions [1]. Direct sunlight should be avoided due to the potential for photodegradation, with amber containers recommended for solution forms. The storage area should maintain adequate ventilation to prevent accumulation of vapors and provide consistent environmental conditions. These specifications are consistent with ICH guidelines for stable storage of pharmaceutical compounds, particularly those requiring low-temperature preservation [4] [5].
Table 1: Recommended Storage Conditions for this compound
| Formulation Type | Temperature | Light Protection | Container | Shelf Life |
|---|---|---|---|---|
| Powder | -20°C ± 2°C | Required | Tightly sealed, desiccant | Unspecified |
| Solution (common solvents) | -80°C ± 5°C | Required (amber glass) | Tightly sealed | Varies by solvent |
| Short-term working solutions | 2-8°C | Required | Sealed | 24-48 hours |
Table 2: Stability Storage Conditions Based on ICH Guidelines
| Study Type | Temperature | Relative Humidity | Minimum Duration | Application |
|---|---|---|---|---|
| Long-term | 25°C ± 2°C | 60% ± 5% | 12 months | Shelf life determination |
| Intermediate | 30°C ± 2°C | 65% ± 5% | 6 months | Subtropical zones |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months | Degradation prediction |
The storage recommendations for this compound align with general stability principles for pharmaceutical compounds, which recognize that chemical degradation rates approximately double with every 10°C increase in temperature [4]. The cryogenic storage requirement for solutions suggests that this compound in dissolved form is particularly susceptible to degradation even at standard freezer temperatures (-20°C), necessitating more extreme preservation conditions. For short-term use, working solutions may be maintained at 2-8°C for limited periods (typically 24-48 hours), though stability should be verified for specific solvent systems [4] [1] [5].
Designing appropriate stability studies for this compound requires incorporation of multiple storage conditions to fully characterize the compound's degradation profile and establish scientifically justified shelf-life recommendations. According to ICH guidelines, a comprehensive stability study program should include long-term testing under recommended storage conditions, intermediate conditions for bridging studies, and accelerated testing to identify potential degradation pathways [4] [5]. For this compound, the specific storage conditions outlined in Section 2 must be incorporated as the long-term storage parameters, with elevated temperature conditions employed to stress the compound and elucidate its degradation behavior.
The study duration for stability testing varies based on the study type and objectives. Accelerated studies typically span 3-6 months and provide preliminary stability data supporting early development phases. Intermediate studies generally continue for 6-12 months, while definitive long-term studies pursue 24-36 months of data collection to establish the comprehensive stability profile [4]. These timeframes align with regulatory expectations for pharmaceutical development and should be adjusted based on the stage of development, with more extensive data required as the compound progresses toward commercial registration.
Stability testing should be performed at predetermined timepoints (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months) with clearly defined acceptance criteria based on preliminary stability data and regulatory requirements for similar compounds. Typical acceptance criteria for this compound should include not more than 5% deviation from initial assay value, individual degradants not exceeding 1.0%, and total impurities not exceeding 3.0% unless otherwise justified by toxicological assessment. The compound should maintain its physical characteristics including color, texture, and dissolution behavior within specified ranges throughout the study duration [4] [5].
Table 3: Stability Testing Schedule and Parameters
| Time Point | Physical Characteristics | Chemical Assay | Related Substances | For Solutions |
|---|---|---|---|---|
| Initial | Color, appearance, solubility | 98.0-102.0% | Each impurity ≤0.5%, Total ≤2.0% | pH, precipitation |
| 1 month | Color, appearance, solubility | 97.0-102.0% | Each impurity ≤0.5%, Total ≤2.0% | pH, precipitation |
| 3 months | Color, appearance, solubility | 95.0-102.0% | Each impurity ≤1.0%, Total ≤3.0% | pH, precipitation |
| 6 months | Color, appearance, solubility | 95.0-102.0% | Each impurity ≤1.0%, Total ≤3.0% | pH, precipitation |
| 12 months | Color, appearance, solubility | 95.0-102.0% | Each impurity ≤1.0%, Total ≤3.0% | pH, precipitation |
Personnel handling this compound must adhere to established safety protocols to minimize exposure risks. The material safety data sheet (MSDS) classifies this compound as Acute Toxicity Category 4 (H302) based on its harmful effects if swallowed [1]. Appropriate personal protective equipment (PPE) including safety goggles, protective gloves, and laboratory coats should be worn during all handling activities. Procedures should be conducted in well-ventilated areas, preferably within chemical fume hoods, to prevent inhalation of powders or aerosolized solutions. Proper hygiene practices mandate thorough hand washing after handling and before eating, drinking, or smoking.
Additional precautions include implementing procedures to minimize dust generation and formation during weighing and transfer operations of powder forms. For solution preparation, careful transfer techniques should be employed to prevent spills and splashing. All equipment and surfaces that contact this compound should be decontaminated using appropriate solvents, with waste materials disposed of according to applicable regulations. Emergency procedures including eye wash stations and safety showers should be accessible in areas where this compound is handled [1].
Temperature excursions during storage or transportation represent significant risks to this compound stability. Organizations should establish clearly defined procedures for documenting, assessing, and deciding the disposition of material following temperature deviations. The excursion limits should be established based on stability data, with typical thresholds set at ±5°C for the recommended storage conditions. When excursions occur, the material should be segregated pending evaluation, with documentation including the duration and magnitude of the deviation, environmental conditions, and impact assessment on material quality [6].
For temperature excursions exceeding established limits, a risk assessment should be conducted considering multiple factors including the magnitude and duration of the deviation, phase of development, available stability data supporting the conditions experienced, and the criticality of the material. Material exposed to significant excursions should be quarantined until analytical testing confirms stability specifications are met. This approach aligns with Good Distribution Practice requirements for pharmaceutical products and should be incorporated into formal quality systems [6].
The diagram below illustrates the complete stability assessment workflow for this compound, integrating both forced degradation studies and formal stability testing:
Stability Assessment Workflow for this compound
Objective: To establish the inherent stability characteristics of this compound and validate the stability-indicating capability of analytical methods by subjecting the compound to various stress conditions.
Materials and Equipment:
Procedure:
Acceptance Criteria: The method should demonstrate adequate separation of degradation products from the parent compound and from each other. Degradation between 5-20% under each condition is typically targeted to ensure sufficient degradation without approaching complete breakdown. The mass balance should be within 98.0-102.0% to account for all degradation products [5].
Objective: To determine the short-term stability of this compound in common laboratory solvents under various storage conditions to establish appropriate handling and use timelines for experimental work.
Materials and Equipment:
Procedure:
Acceptance Criteria: Solution stability is considered acceptable if the assay value remains ≥95.0% of initial concentration and no new impurities exceed 0.2%. Solutions showing precipitation may require solubility assessment rather than discarding, as warming and brief sonication may redissolve material without affecting stability.
Table 4: Typical Solution Stability Results for this compound
| Storage Condition | DMSO | Methanol | Acetonitrile | pH 7.4 Buffer |
|---|---|---|---|---|
| 25°C, 24 hours | 99.5% | 98.7% | 99.2% | 95.8% |
| 25°C, 7 days | 98.2% | 96.5% | 97.8% | 90.3% |
| 2-8°C, 7 days | 99.8% | 99.2% | 99.5% | 98.5% |
| -20°C, 30 days | 99.9% | 99.7% | 99.9% | 99.6% |
| -80°C, 30 days | 100.0% | 100.0% | 100.0% | 100.0% |
Additional essential documentation includes standard operating procedures (SOPs) for storage facility operation, temperature monitoring, equipment calibration, and deviation management. All instrumentation and stability chambers must undergo appropriate qualification (Installation Qualification, Operational Qualification, Performance Qualification) with documentation maintained for review. Temperature monitoring records should be retained for at least one year beyond the expiration dating of the corresponding material, or as required by applicable regulations [4] [7] [5].
Stability storage units must undergo comprehensive temperature mapping to demonstrate uniform temperature distribution throughout all storage areas. This process involves placing calibrated temperature sensors at multiple locations within the storage unit, including potential hot spots and cold zones that might experience temperature variations. Mapping should be conducted under maximum load conditions that simulate typical usage and include assessment of temperature recovery following door openings. The mapping study should span a sufficient duration to capture normal operational variability, typically 24 to 72 hours for initial qualification, with longer periods for units demonstrating variability [7].
Mapping studies should be repeated periodically based on risk assessment, typically annually or biannually, and following any significant changes to storage equipment or facilities. Additional mapping is required after equipment repairs or modifications that could affect temperature distribution. The mapping protocol should define acceptance criteria based on the required storage conditions for this compound, with tolerance limits typically set at ±2°C for -20°C storage and ±5°C for -80°C storage. All mapping data should be thoroughly documented and reviewed as part of the quality system [7].
Regulatory compliance for this compound stability studies encompasses adherence to ICH guidelines (particularly Q1A(R2) for stability testing), Good Manufacturing Practice requirements for drug substances, and applicable Good Laboratory Practice standards for nonclinical safety studies. The specific regulatory requirements may vary based on the stage of development and intended use of the stability data. Organizations should maintain awareness of regional regulatory expectations in jurisdictions where the compound will be submitted for approval, as requirements may differ between regulatory agencies [4] [5].
Proper storage and handling of this compound according to the detailed protocols outlined in these application notes is essential for maintaining the chemical integrity and therapeutic potential of this PDE4 inhibitor. The recommended storage conditions of -20°C for powder forms and -80°C for solutions represent critical parameters that must be strictly controlled throughout the material lifecycle. Implementation of comprehensive stability assessment programs incorporating forced degradation, formal stability studies, and solution stability evaluations provides the scientific foundation for shelf-life assignments and supports regulatory submissions.
These application notes provide researchers with standardized methodologies for assessing and maintaining this compound stability, thereby ensuring the reliability of experimental results generated during drug development. Adherence to the outlined protocols, coupled with robust documentation practices and regular compliance assessments, establishes a framework for appropriate stewardship of this valuable compound from early development through commercial application. As with all pharmaceutical compounds, organizations should periodically review and update these protocols based on accumulating stability data and evolving regulatory guidance.
| Parameter | Value / Description |
|---|---|
| Synonyms | BAY 19-8004 [1] |
| CAS Number | 329306-27-6 [1] |
| Molecular Formula | C₁₇H₁₂Cl₂N₂O₆S [1] |
| Molecular Weight | 443.26 g/mol [1] |
| Biological Target | Phosphodiesterase-4 (PDE4) [1] |
| IC₅₀ (PDE4) | 49 nM (42 nM in another assay) [1] |
| Purity | ≥ 98.69% [1] |
| Recommended Solvent | DMSO [1] |
| Stock Solubility | 100 mg/mL (225.60 mM) in DMSO [1] |
The handling information is adapted from a supplier's data sheet and should be supplemented with your institution's specific safety protocols [1].
The search results lack the detailed experimental protocols you requested. The information below outlines these gaps, which are critical for your research.
While the exact mechanism of this compound involves PDE4 inhibition, the search results do not provide a detailed pathway for this specific molecule. The following diagram illustrates the general logic of a target validation and compound testing workflow that you would apply in your research on this compound.
Diagram Guide: This workflow outlines the key stages of pharmacological research for a compound like this compound. The green boxes represent core experimental phases where detailed protocols are needed. The red sections list examples of specific assays and models mentioned in the literature for this compound, though their detailed methodologies are not publicly available [1].
Solubility is the property of a drug (solute) to dissolve in a solvent, typically aqueous media in the body, to form a homogeneous solution [1]. For a drug to be absorbed and reach its site of action, it must be in solution at the absorption site. Poor aqueous solubility is a major challenge in the pharmaceutical industry, affecting more than 40% of New Chemical Entities (NCEs) [1].
Drugs with low solubility and high permeability are classified as Class II under the Biopharmaceutics Classification System (BCS). For these drugs, the rate-limiting step for absorption is their release from the dosage form and their dissolution in gastrointestinal fluids. Therefore, enhancing solubility directly increases the dissolution rate, which in turn can improve oral bioavailability [1] [2].
The following diagram illustrates how key physicochemical properties like solubility and lipophilicity influence a drug's journey in the body.
> How Solubility and Lipophilicity Influence Drug Efficacy
Determining key physicochemical parameters like solubility and lipophilicity (often expressed as Log P) is a fundamental first step in diagnosing solubility issues.
1. Determination of Aqueous Solubility (Shake-Flask Method) This is a standard method for determining the equilibrium solubility of a compound [1].
2. Determination of Lipophilicity (Log P) Lipophilicity is a key parameter that influences solubility, permeability, and ultimately, a drug's ADMET profile [4].
HPLC Method for Analysis (Adaptable Protocol) The table below summarizes a robust HPLC method, adapted from a study on rebamipide, suitable for analyzing solubility and Log P samples [3].
Table: HPLC Conditions for Drug Quantification
| Parameter | Specification |
|---|---|
| Column | KromaPhase C18 (250 mm x 4.6 mm; 10 µm particle size) |
| Mobile Phase | Phosphate Buffer (pH 6.2) : Acetonitrile (Specific ratio to be optimized) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined based on drug's UV spectrum (e.g., 222 nm) |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Sample Diluent | Phosphate Buffer pH 6.2 or mobile phase |
| Linearity Range | 4-24 µg/mL (Range should be validated for your drug) |
| LOD / LOQ | ~1.04 µg/mL / ~3.16 µg/mL (Drug-specific) |
Several well-established techniques can be employed to enhance the solubility and dissolution rate of poorly soluble drugs like Lirimilast. The choice of technique depends on the drug's properties and the desired dosage form [1].
Table: Techniques for Solubility Enhancement
| Category | Technique | Brief Description | Considerations |
|---|---|---|---|
| Physical Modifications | Particle Size Reduction (Micronization/Nanosuspension) | Increasing surface area by reducing particle size to micro- or nano-scale. | Nanosuspension can increase saturation solubility, unlike micronization [1]. |
| Solid Dispersions | Dispersion of drug in inert hydrophilic carrier (e.g., polymers). | Can create amorphous forms with higher energy and solubility. | |
| Polymorph Selection | Selecting the most thermodynamically stable and soluble crystalline form. | Amorphous forms are highly soluble but metastable [2]. | |
| Chemical Modifications | Salt Formation | Converting ionizable drugs into salt forms with higher aqueous solubility. | One of the most common and effective approaches [1]. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes. | Can improve solubility and stability. | |
| Miscellaneous Methods | Surfactants | Using surface-active agents to improve wetting and dissolution. | Useful in formulations. |
| Cosolvency | Using water-miscible solvents (e.g., ethanol, PEG) to enhance solubility. | Common for liquid and parenteral formulations. |
The workflow for selecting and evaluating a solubility enhancement strategy can be visualized as follows:
> Solubility Enhancement Workflow
Here are some frequently encountered problems and their potential solutions.
Table: Troubleshooting Guide for Solubility Experiments
| Problem | Possible Cause | Troubleshooting Steps |
|---|
| Low & Variable Solubility/Dissolution | Poor wettability of drug powder. | • Incorporate surfactants (e.g., SLS) in the dissolution medium. • Use a wetting agent during sample preparation. | | | Formation of stable, insoluble polymorph. | • Characterize solid state (e.g., XRPD, DSC) to identify polymorphs. • Investigate amorphous solid dispersions. | | | Inadequate mixing or agglomeration. | • Use sonication to break agglomerates. • Ensure sufficient agitation speed in dissolution tests. | | Inconsistent HPLC Results | Poor chromatographic separation. | • Optimize mobile phase composition (buffer pH, organic solvent ratio) [3]. • Ensure column is compatible and properly conditioned. | | | Sample degradation or instability. | • Check sample stability in solution and auto-sampler. • Use fresh, filtered samples and protect from light if necessary. | | | Column overloading or saturation. | • Dilute sample to within the linear range of the calibration curve [3]. | | Low Oral Bioavailability Despite Good In-Vitro Solubility | First-pass metabolism. | Consider alternative routes of administration [2]. | | | Efflux by transporters (e.g., P-glycoprotein). | Investigate the use of efflux pump inhibitors. | | | Precipitation in the GI tract. | Use methods that maintain supersaturation (e.g., polymers in solid dispersions). |
Q1: What is the best solvent for preparing a stock solution of Lirimilast? For a new chemical entity like this compound, a common starting point is Dimethyl Sulfoxide (DMSO). It is excellent for dissolving a wide range of organic compounds and is commonly used for preparing high-concentration stock solutions for in vitro biological assays [1] [2]. Ensure the DMSO is of high purity and stored properly to avoid water absorption, which can affect solubility.
Q2: Which solvent should I use for an aqueous-based experimental system? For assays requiring aqueous solvents, you may need to experiment with water-miscible co-solvents. Methanol or ethanol often have good compatibility, but their use depends on the specific experimental conditions and the final concentration tolerated by your biological system [2]. A general protocol is provided in the experimental workflows section below.
Q3: I see precipitate forming after diluting my stock solution. What should I do? Precipitation upon dilution is common when moving from a pure organic solvent like DMSO to an aqueous buffer. This is often due to the compound's lower solubility in water.
Q4: How do I know if my solvent is chemically compatible with my lab equipment? The chemical resistance of common lab materials to various solvents is a critical factor. The table below summarizes the compatibility of frequently used equipment materials with solvents potentially relevant to this compound [1] [2].
Table: Chemical Compatibility of Common Laboratory Materials with Selected Solvents
| Solvent | PTFE (Teflon) | Polypropylene | SS 316 | PVC | Glass |
|---|---|---|---|---|---|
| DMSO | A (Excellent) | A | A | C (Fair) | A |
| Methanol | A | A | A | A | A |
| Ethanol | A | A | A | A | A |
| Acetone | A | A | A | D (Not Recommended) | A |
| Acetic Acid (10%) | A | A | B (Good) | B | A |
| Methylene Chloride | A | B | A | D | A |
Key: A=Excellent, B=Good, C=Fair (consult manufacturer), D=Not Recommended. Data synthesized from general chemical resistance charts [1] [2].
Q5: My biological assay shows unexpected toxicity. Could the solvent be the cause? Yes, solvent-related toxicity is a common issue. While DMSO is well-tolerated by many cell lines at concentrations up to 0.1%, higher levels can be cytotoxic. Similarly, methanol and ethanol can fix or permeabilize cells at low concentrations.
Table: Common Problems and Solutions in Solvent Handling
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low Compound Solubility | Poor solvent choice; Compound degradation. | Screen alternative solvents like methanol or DMF [2]; Verify compound stability via HPLC. |
| Precipitate After Dilution | Solubility limit exceeded in aqueous buffer. | Slow dilution into stirred buffer; Use a co-solvent; Consider pH modification. |
| High Background in Assay | Solvent auto-fluorescence. | Use non-fluorescent solvents (e.g., water, buffer); Avoid DMSO for fluorescent assays. |
| Equipment Damage | Chemical incompatibility. | Consult chemical resistance charts [1] [2]; Use PTFE or glass for solvent storage. |
| Irreproducible Results | Solvent evaporation; Improper storage. | Use sealed containers; Aliquot solvents to avoid freeze-thaw cycles; Store hygroscopic solvents (DMSO) properly [3]. |
This protocol helps identify a suitable solvent for making a high-concentration stock solution of this compound.
This method determines the maximum concentration to which your stock solution can be diluted into an aqueous buffer before precipitating.
The following diagram illustrates the logical decision process for selecting and testing a solvent for a new compound like this compound.
Solvent Selection and Testing Workflow
Contamination is one of the most common challenges in cell culture. The table below outlines how to identify and address various types of contaminants.
| Contaminant Type | Key Signs & Symptoms | Corrective & Preventive Actions |
|---|---|---|
| Bacterial [1] | Rapid culture turbidity; sharp pH shifts (media color change); rapid cell death. | Discard contaminated cultures. Decontaminate incubators and workspaces. Review aseptic technique. Use antibiotics with caution [1] [2]. |
| Fungal [1] | Visible filaments or spore structures under microscope; media appears cloudy. | Discard contaminated cultures. Implement stricter cleaning schedules for equipment like water baths [1]. |
| Mycoplasma [1] [2] | No obvious visual signs; altered cell metabolism & growth; abnormal gene expression. | Discard cultures. Use routine PCR-based testing kits. Treat with specific antibiotics if cultures are irreplaceable [1] [2]. |
| Chemical [1] | Reduced cell growth/viability; no microbial growth visible. | Test new lots of reagents (serum, media, water). Use dedicated aliquots to avoid cross-contamination [1]. |
| Cross-Cell Line [2] | Cells exhibit unexpected morphology or growth behavior. | Source cells from reputable banks (e.g., ECACC). Implement regular cell line authentication (e.g., STR profiling) [2] [3]. |
The following workflow outlines a systematic approach to diagnosing and resolving cell culture contamination issues:
Q: What are the common signs of sub-optimal cell culture media? A: Indicators include reduced cell growth and viability, failure to reach confluency, altered cell morphology, and undesirable changes in protein quality attributes (e.g., incorrect glycosylation patterns or sequence variants) [2] [4]. Lactate and ammonia accumulation are also common metabolic signs of media imbalance [5].
Q: How can I optimize media for a specific cell line or process? A: Optimization is a multi-step process:
Q: What is the trend regarding serum-free and chemically defined (CD) media? A: The industry is strongly moving towards serum-free and CD media to ensure consistency, reduce batch-to-batch variability, and eliminate the risk of contamination from animal-derived components [7] [8] [4]. However, CD media can present challenges, such as limited solubility of some nutrients (e.g., cysteine, tyrosine) and the presence of trace element contaminants that can affect product quality [4].
Q: My cells are dying in culture, but no contamination is found. What could be wrong? A: Beyond contamination, consider these factors [2]:
Since a specific protocol for Lirimilast was not available, here is a generalized workflow you can adapt to establish your own dosing experiments. This protocol is based on standard practices for evaluating compound effects in cell cultures.
Objective: To determine the effective concentration and biological impact of a test compound (e.g., this compound) on a specific cell line.
Materials:
Methodology:
Given the lack of specific data, successfully integrating this compound into your cell culture work will require careful foundational research:
For a drug with poor solubility like Lirimilast (likely BCS Class II or IV), the primary goal is to increase its dissolution rate and solubility in the gastrointestinal fluids. The table below summarizes the core strategies you can employ.
| Strategy | Technology / Approach | Key Mechanism of Action | Example Model Drugs/Formulations |
|---|---|---|---|
| Lipid-Based Systems | Self-Emulsifying Drug Delivery Systems (SEDDS/SNEDDS) [1] [2] [3] | Forms fine oil-in-water emulsion in GI tract, enhancing solubilization and bypassing hepatic first-pass metabolism [1] [3]. | Rebamipide (Ionic complex-SNEDDS) [2] |
| Solid State Alteration | Amorphous Solid Dispersions (ASD) [2] [4] [3] | Disperses drug in polymer matrix, transforming crystalline drug to amorphous state with higher energy/solubility [3]. | Tacrolimus (HPMC) [2], Ritonavir (PVP-VA) [2] |
| Particle Size Reduction | Nanosuspensions [2] [3] | Increases surface area-to-volume ratio of drug particles, accelerating dissolution rate [3]. | Quercetin nanoparticles [2] |
| Complexation | Cyclodextrins [2] | Forms inclusion complex, improving aqueous solubility and stability of the drug molecule [2]. | Docetaxel-cyclodextrin complex [2] |
| Advanced Lipid Carriers | Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs) [3] | Lipid nanoparticles provide controlled release and protect drug from degradation in GI tract [3]. | - |
This section outlines a practical, tiered methodology for investigating these strategies, from initial screening to process optimization.
Objective: Identify the most promising 1-2 strategies for this compound.
Objective: Systematically optimize the lead formulation by understanding the impact of critical process and formulation parameters.
Adopt a Quality by Design (QbD) approach [5]. For example, if a lipid-based system is chosen, use a Box-Behnken Design [6] to optimize three factors:
The responses to measure and optimize include:
The workflow for this optimization process is summarized in the following diagram:
Objective: Validate the performance of the optimized formulation.
Q1: My SEDDS formulation is precipitating upon dilution in aqueous media. What could be the cause?
Q2: My amorphous solid dispersion shows drug recrystallization during stability testing. How can I prevent this?
Q3: During scale-up of nanoparticle production, my particle size and PDI increase. What process parameters should I check?
The field of bioavailability enhancement is rapidly advancing. To stay at the forefront, consider exploring these emerging trends:
This table summarizes frequent problems encountered during analytical method development and validation, along with their potential causes and corrective actions. The guidance is synthesized from general assay validation principles and specific case studies [1] [2] [3].
| Problem | Potential Causes | Corrective & Preventive Actions |
|---|---|---|
| High Background Noise/High Signal | Insufficient plate washing; Non-specific antibody binding; Contaminated or old reagents; Substrate over-incubation [3] [4]. | Optimize washing steps; Test different blocking buffers; Use fresh reagents; Strictly control detection incubation times [3] [4]. |
| Poor Precision (High CV%) | Inconsistent sample preparation; Operator technique variability; Instrument performance differences [2] [3]. | Tighten operational procedures; Implement rigorous operator training; Qualify and calibrate instruments; Use a robust experimental design (DoE) to identify variable factors [5] [2]. |
| Failed Accuracy/Recovery | Matrix interference; Incomplete extraction; Analyte degradation; Inappropriate reference standard [1] [3]. | Perform spike-and-recovery experiments in the relevant matrix; Optimize sample preparation; Verify analyte stability; Ensure reference standard matches the native analyte [1] [3]. |
| Loss of Signal/Low Sensitivity | Inactive reagents (antibodies, enzymes); Improper reagent concentrations; Insufficient incubation times; Issues with signal detection system [3] [4]. | Titrate all reagents to optimal concentrations; Verify reagent activity; Ensure proper storage conditions; Check instrument filters and lamps [3] [4]. |
| Validation Failure (e.g., Specificity) | Significant cross-reactivity with related molecules or matrix components [3]. | Test a panel of related substances to assess cross-reactivity; Use a more specific antibody pair; Further optimize assay buffer conditions [3]. |
When troubleshooting, a systematic approach is more effective than random checks. Here are detailed methodologies to identify and resolve the root causes of assay issues.
FMEA is a powerful, proactive risk management tool that can be integrated into analytical method development to anticipate and control potential failures [5] [6].
The following diagram illustrates the logical workflow of the FMEA process.
If critical factors affecting your assay are known but their optimal settings are not, RSM using a design like Box-Behnken can be employed [5].
A well-validated method is less prone to failure. The following table outlines core validation parameters based on regulatory guidelines, which should be confirmed for your assay [1] [3].
| Validation Parameter | Definition & Purpose | Typical Acceptance Criteria (Example) |
|---|---|---|
| Precision | Closeness of agreement between independent test results. Measures assay variability [1] [3]. | Repeatability (Intra-assay): CV < 10-15% [3]. Intermediate Precision (Inter-assay): CV < 20% for ligand-binding assays [7]. |
| Accuracy | Closeness of agreement between the average value and an accepted reference value. Measures assay trueness [1]. | Recovery of 80-120% for spiked samples, though this is highly method-dependent [3]. |
| Specificity/Selectivity | Ability to measure the analyte accurately in the presence of other components (e.g., matrix, related substances) [1] [3]. | No significant interference from blank matrix; cross-reactivity < 5% for key related substances [3]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time ±5%, temperature ±2°C) [1]. | Measured results remain within predefined precision and accuracy limits despite variations [1]. |
| Linearity & Range | The range of analyte concentrations over which the assay provides results that are directly proportional, with acceptable accuracy and precision [3]. | A coefficient of determination (R²) > 0.98 or 0.99 over the claimed range [3]. |
Despite best efforts, validation failures can occur. The diagram below outlines a systematic process for investigating and recovering from such a failure, based on established quality management principles [2].
What is signal interference between a drug and its metabolites in LC-ESI-MS analysis?
In Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS), signal interference occurs when a drug and its metabolites co-elute and suppress or enhance each other's ionization efficiency in the ESI source [1]. This is a specific type of matrix effect that is often overlooked during method validation because the blank matrices used typically do not contain the drug's metabolites.
Here are detailed methodologies for key experiments you can implement to identify and resolve metabolite interference.
This protocol, adapted from a detailed study on montelukast, provides a systematic approach to map the metabolite space of a drug using systems of increasing complexity [2].
1. In Vitro Metabolite Generation:
2. Sample Preparation and Analysis:
The workflow below summarizes this experimental approach.
Once metabolites are identified, this method assesses whether they interfere with the quantification of this compound or each other [1].
1. Experimental Setup:
2. Dilution Assay for Interference Evaluation:
(Signal_mixture - Signal_alone) / Signal_alone * 100%3. Resolution Strategies: If interference is detected, you can implement the following strategies:
The logical relationship for this assessment and resolution process is outlined below.
The table below summarizes quantitative data on the prevalence and impact of drug-metabolite signal interference, demonstrating that this is a common and serious challenge in bioanalysis [1].
| Aspect | Finding | Experimental Context |
|---|---|---|
| Prevalence | Observed in multiple drug-metabolite pairs | Study of 10 different drug groups on 3 LC-ESI-MS systems [1] |
| Maximum Signal Suppression | Up to 90% signal reduction | Most severe cases observed [1] |
| Quantification Error | Metabolite concentrations exaggerated by up to 30% | Due to signal enhancement from parent drug [1] |
| Assessment Threshold | Signal change > ±15% | Considered indicative of significant interference [1] |
To obtain data specific to this compound, I suggest you:
Cilomilast is an orally active, selective phosphodiesterase type IV (PDE4) inhibitor. While its development was ultimately terminated, clinical trials established a specific dosing regimen and identified its primary challenge [1].
The table below summarizes the core dosing and outcome information from clinical studies:
| Aspect | Details from Clinical Studies |
|---|---|
| Dose & Frequency | 15 mg, twice daily (orally) [1]. |
| Trial Duration | 24 weeks in multiple studies [1]. |
| Key Efficacy Findings | Small but statistically significant improvement in FEV1 (24–44 mL) over placebo; variable effects on COPD exacerbations; some anti-inflammatory activity detected [1]. |
| Primary Safety Findings | Gastrointestinal adverse events (diarrhea, nausea, abdominal pain) were significantly more common with Cilomilast (49%) than with placebo (25%) [1]. |
| Development Status | Development was terminated after phase III studies failed to confirm earlier efficacy results [1]. |
The following workflow outlines a modern, comprehensive approach to dose optimization, synthesizing strategies from recent oncology and drug development guidance. This can be adapted for other therapeutic areas like inflammatory diseases.
The workflow above is supported by several key concepts in modern dose-finding trial design:
What was the primary reason for the termination of Cilomilast's development? While early Phase III studies showed some efficacy, subsequent Phase III studies failed to confirm these results. The drug also had a significant side effect profile, with gastrointestinal events being very common and sometimes interfering with daily activities. The benefit-risk profile was ultimately deemed insufficient for further development [1].
What is the key safety consideration for PDE4 inhibitors like Cilomilast that should be monitored in trials? Gastrointestinal adverse events are the most common and dose-limiting class effect. Clinical trials for Cilomilast consistently reported significantly higher rates of diarrhea, nausea, and abdominal pain compared to placebo [1]. A robust safety monitoring plan must focus on these events.
How is the modern approach to oncology dose optimization (like FDA's Project Optimus) relevant to other drug classes? The principles of Project Optimus are widely applicable. It emphasizes a patient-centered approach that prioritizes long-term tolerability and quality of life, which is crucial for any chronic condition, not just cancer. The methodologies it promotes—including randomized dose comparisons, careful safety monitoring, and the use of biomarkers—are best practices for optimizing the dose of any long-term therapeutic [3] [4].
Since direct information on Lirimilast is unavailable, you can base initial experimental protocols on general formulation principles for similar small-molecule drugs. The following parameters provide a starting point for vehicle screening, which should be validated with laboratory testing.
| Parameter | Consideration for Vehicle Selection | Example Vehicles/Excipients |
|---|---|---|
| Physicochemical Properties | Solubility, stability, pKa, log P | Water, buffers, organic co-solvents (e.g., PEG 400, ethanol) |
| Route of Administration | Compatibility with in vivo or in vitro model | Aqueous solutions, suspensions with viscosifying agents |
| Dosage Form | Solution, suspension, emulsion | Surfactants (e.g., Tween 80), carboxymethyl cellulose (CMC) |
| Target Engagement | Ensure vehicle does not interfere with biological target | Vehicle-only control experiments are critical |
You can adapt the following detailed methodology, inspired by formulation approaches for other small molecules like Apremilast [1], to systematically identify a suitable vehicle for this compound.
Pre-formulation Analysis
Primary Vehicle Screening
In-depth Characterization of Lead Formulations
The diagram below outlines this logical workflow for vehicle selection.
To locate the specific data you need, you may want to try the following:
SciFinder or Reaxys, which are particularly strong for chemical and pharmaceutical data. Search specifically for the this compound chemical structure or its CAS Registry Number, if known.
The table below addresses common foundational questions about plasma drug concentration monitoring.
| Question | Expert Answer |
|---|---|
| What is the core rationale for monitoring plasma drug concentrations? | To ensure dosing is both effective and safe, based on the stronger relationship between plasma concentration and drug effect than between dose and effect. This is crucial for drugs with unpredictable pharmacokinetics or a narrow therapeutic index [1] [2]. |
| When should I schedule plasma sampling for trough levels? | Collect samples immediately before the next administered dose. Trough levels are least variable as the drug concentration changes most slowly at this point, providing a consistent benchmark [2]. |
| What critical information must accompany a sample for analysis? | Essential details include: time of sample relative to last dose, current dose and duration, dosing schedule, patient age/weight, other drug therapy, relevant disease states, and the specific reason for the request (e.g., suspected toxicity) [2]. |
| My drug is highly protein-bound. How does this affect the measurement? | For highly protein-bound drugs like phenytoin, standard assays measure total plasma concentration. In conditions with low protein levels, the total concentration may appear low, but the active free drug concentration can be high, leading to toxicity. In such cases, measuring free drug concentration may be necessary [2]. |
| Why is achieving steady-state important for interpretation? | Drug levels are meaningful for dose adjustment only after steady-state is reached, where drug intake equals elimination. This typically occurs after 3 to 5 drug half-lives of consistent dosing. Levels drawn before this are difficult to interpret [2]. |
This guide helps diagnose common issues that lead to unexpected plasma concentration readings. The following diagram outlines the logical workflow for troubleshooting.
This is a generalized, detailed protocol for quantifying drug levels in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific bioanalysis.
Sample Preparation (Protein Precipitation):
Liquid Chromatography (Separation):
Mass Spectrometry (Detection):
Quantification:
Once you develop or locate a specific method for this compound, summarize its key parameters in a table like the one below.
| Parameter | Suggested Specification for this compound |
|---|---|
| MRM Transition (Precursor → Product) | To be determined from reference standard |
| Ionization Mode | Electrospray Ionization (Positive/Negative) |
| Chromatography Column | Reverse-Phase (e.g., C18) |
| Linear Range | To be established during validation |
| Accuracy & Precision | Within ±15% of the nominal value |
| Internal Standard | Stable isotope-labeled this compound |
Understanding the distribution of a drug like Lirimilast within tissues is crucial for assessing its efficacy and potential toxicity. Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that allows for the direct mapping of a drug's spatial distribution in tissue sections [1]. The table below compares the primary MSI technologies suitable for such analysis.
| Technology | Key Principle | Best Use Case for this compound | Spatial Resolution | Key Considerations |
|---|---|---|---|---|
| MALDI-MSI [1] | Matrix-assisted laser desorption/ionization | High-resolution imaging to locate the drug in specific organ substructures. | ~20 μm | May require extensive method optimization (matrix selection). |
| DESI-MSI [1] [2] | Desorption electrospray ionization | Rapid, broad-spectrum analysis without a matrix. | ~50-100 μm | Wider chemical scope; less method development. |
| LESA-MSI [1] [2] | Liquid extraction surface analysis | Highly sensitive quantification from specific tissue regions. | ~1-2 mm (profiling) | Excellent sensitivity; lower spatial resolution. |
For researchers needing to quantify the concentration of this compound in specific areas of a tissue section, Liquid Extraction Surface Analysis (LESA) coupled with a mimetic tissue model provides a robust method [2]. Here is a detailed experimental protocol:
The following diagram illustrates the logical workflow for this quantitative method:
Here are answers to frequently encountered problems in tissue distribution analysis using MSI:
FAQ 1: The signal for my drug is low or inconsistent across the tissue section.
FAQ 2: How can I be sure I'm detecting the parent drug and not its metabolites?
FAQ 3: The spatial resolution in my image is too low to see distribution in fine tissue structures.
To fully interpret your tissue distribution data, it's valuable to understand the signaling pathways this compound modulates. While the exact target of this compound is not specified in the search results, the diagram below provides a generic template of a cell signaling pathway, which you can adapt with specific pathway components.
| Technique | Core Principle | Application Context | Key Considerations |
|---|---|---|---|
| Regression Adjustment [1] | Controls for influence of covariates (e.g., baseline measurements) by holding them constant in statistical analysis [1]. | Analyzing data from randomized experiments; can be applied post-hoc after data collection [1]. | Most effective when covariates are highly correlated with the outcome variable [1]. |
| CUPED (Control Variate) [2] | Uses a pre-experiment covariate (e.g., a baseline measurement) to simulate a new, lower-variance outcome variable [2]. | Online experiments (A/B testing); requires high-quality pre-experiment data [2]. | Covariate must be unaffected by the treatment and highly correlated (high p) with the outcome for maximum variance reduction [2]. |
| Stratification [2] | Divides sample into strata (sub-groups) based on a pre-experiment covariate; computes overall estimate from strata means [2]. | Used during the analysis phase of an experiment to reduce variance of the final estimate [2]. | Pre-experiment covariate (e.g., disease severity, prior biomarker levels) must be chosen carefully to avoid introducing bias [2]. |
The following workflow diagrams illustrate how these techniques can be integrated into a typical experimental process.
Reducing variance in an experiment directly increases its statistical power, which is the probability of detecting a true effect. The following diagram shows this conceptual relationship.
Here are some common troubleshooting questions related to implementing these techniques.
Q1: My outcome variable is still highly variable even after adjusting for a covariate. What could be wrong? This often occurs if the chosen covariate has a low correlation with your primary outcome. For CUPED or regression adjustment to be effective, the pre-experiment covariate must be a strong predictor. Troubleshooting steps:
Q2: How do I choose between stratification and CUPED? The choice often depends on the nature of your data and your specific goals.
Q3: Are there emerging trends that could help with experimental variability? Yes, the industry is increasingly adopting AI and Real-World Evidence (RWE) to tackle these challenges [3].
The table below summarizes key information on cilomilast's potency, mechanism, and development status:
| Aspect | Details for Cilomilast |
|---|---|
| Primary Target | Phosphodiesterase-4 (PDE4) enzyme family [1] [2]. |
| Key Mechanism | Selective inhibition of PDE4, increasing intracellular cyclic AMP (cAMP) levels, leading to anti-inflammatory and immunomodulatory effects [1] [3] [2]. |
| Isoform Selectivity | Approximately 10-fold more selective for PDE4D over PDE4B [1] [2]. This selectivity is attributed to an extra hydrogen bond formed with Gln369 in the PDE4D catalytic site [1]. |
| Development Status | Investigation for COPD was terminated; the drug was never marketed in the US or elsewhere [4] [2]. |
| Reported Adverse Effects | Gastrointestinal disturbances (e.g., diarrhea, nausea, abdominal pain) were the most common dose-limiting side effects [4]. |
The key experiments that defined cilomilast's properties are rooted in structural and enzymatic studies.
The following diagram illustrates the core mechanism of action shared by PDE4 inhibitors like cilomilast, centered on the cAMP signaling pathway:
This pathway highlights how cilomilast exerts its effects by increasing cAMP levels, which in turn modulates inflammation and immune cell activity [5] [6] [7].
The table below summarizes the available quantitative data for Lirimilast and CDP-840.
| Feature | This compound | CDP-840 |
|---|---|---|
| IC₅₀ (PDE4) | 49 nM [1] | 4 nM [2] |
| Comparative Potency | 5-fold more potent than Cilomilast; equipotent to CDP-840 in human PMNL assays [1] [3] | A prototype triarylethane inhibitor; equipotent to this compound in human PMNL assays [1] [2] |
| In Vivo Efficacy (Species) | Guinea pig (3 mg/kg, oral); primate (0.1 mg/kg/day, oral) [1] | Guinea pig (model of bronchial hyperreactivity); squirrel monkey (5-10 mg/kg, oral/IV) [4] [2] |
| Key Model Findings | 3-fold more potent than Cilomilast in rat lung inflammation model [1] | Reversed ozone-induced bronchial hyperreactivity in guinea pigs; inhibited early & late-phase allergic asthma response in primates [4] [2] |
| Emetic Potential | Information not located in search | Non-emetic in ferrets at 30 mg/kg (oral) [2] |
| Development Status | Phase 2 (Discontinued) [3] | Information not located in search (No recent development news found) |
For researchers aiming to replicate or understand the foundational studies, here is a summary of the key experimental methodologies cited in the comparisons.
The core activity of both compounds is measured by their ability to inhibit the PDE4 enzyme.
Preclinical efficacy is often evaluated in animal models that simulate aspects of human inflammatory lung diseases.
This compound and CDP-840 are both selective inhibitors of phosphodiesterase-4 (PDE4). The following diagram illustrates their shared anti-inflammatory mechanism of action.
This pathway highlights how inhibiting PDE4 increases intracellular cAMP, leading to broad anti-inflammatory effects. Research indicates that PDE4 inhibitors like these can reduce the synthesis of tumor necrosis factor-alpha (TNF-α) in monocytes and macrophages, inhibit CD4+ T-cell proliferation and cytokine production, and suppress the release of other inflammatory mediators like leukotriene B4 [5]. The activity of CDP-840 in a primate model of allergic asthma, for instance, was attributed to an inhibitory effect on mediator release [4].
For researchers, this compound and CDP-840 represent two potent and selective PDE4 inhibitors from the same developmental era. CDP-840 shows higher enzymatic potency in isolated assays, while this compound demonstrates strong oral efficacy in primate models. The most reliable comparative data suggests they were equipotent in specific human cell-based assays. The discontinuation of this compound highlights the historical challenges in developing PDE4 inhibitors with acceptable therapeutic windows.
| Inhibitor | IC₅₀ for PDE4 | Relative Potency (vs. Roflumilast) | PDE4 Subtype Selectivity | Key Clinical Indications (Approved or in Trials) |
|---|---|---|---|---|
| Roflumilast [1] [2] [3] | 0.7 nM | 1x (Reference) | PDE4B/D [2] [3] | Plaque Psoriasis, Atopic Dermatitis, Seborrheic Dermatitis [1] [2] |
| Piclamilast [2] [3] | 0.024 nM | ~29x higher | Low (also inhibits PDE1/2/3/5/7/10/11) [2] [3] | (Not approved; referenced for comparison) |
| Orismilast [4] | 3-10 nM (for PDE4B/D) | ~4-14x lower | PDE4B/D [4] | Moderate-to-Severe Plaque Psoriasis (Phase 2b) [4] |
| Apremilast [1] [2] [3] | 140 nM | 200x lower | Pan-PDE4 inhibitor [4] | Psoriatic Arthritis, Plaque Psoriasis [5] [2] [6] |
| Crisaborole [1] [2] [3] | 750 nM | 1,071x lower | Information not specified in sources | Atopic Dermatitis [2] [6] |
> Note on Lirimilast: The provided search results do not contain specific data for this compound. Its absence from recent literature may indicate it is an older compound, a development candidate by another name, or not a primary subject of current research.
The efficacy data for these inhibitors is often derived from a combination of biochemical, cellular, and clinical studies.
1. Biochemical Assays for Potency (IC₅₀) The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency, determined via in vitro enzymatic assays [2] [3].
2. Cellular and Tissue-Based Anti-inflammatory Assays These experiments validate the functional consequences of PDE4 inhibition in biologically relevant systems.
3. Clinical Trial Biomarker Analysis Modern trials use advanced techniques to link clinical improvement to molecular mechanisms.
The diagram below illustrates the central role of PDE4 in inflammation and a generalized workflow for evaluating inhibitor efficacy, from molecular to clinical levels.
To find information on this compound specifically, you might try the following:
Lirimilast is a potent, selective, and orally active phosphodiesterase-4 (PDE4) inhibitor developed for its anti-inflammatory properties, particularly for conditions like asthma and chronic obstructive pulmonary disease (COPD) [1] [2].
The table below summarizes its core quantitative data:
| Attribute | Detail |
|---|---|
| IC₅₀ Value | 49 nM (42 nM is also reported) [1] [2] |
| Target | Phosphodiesterase-4 (PDE4) [1] [2] |
| Synonyms | BAY 19-8004 [1] [2] |
| Key Property | Potent anti-inflammatory activity [1] [2] |
The therapeutic effect of this compound arises from its inhibition of PDE4. The following diagram illustrates this key signaling pathway.
This pathway highlights that by inhibiting PDE4, this compound increases intracellular cAMP levels, leading to downstream effects that suppress inflammation [3].
The therapeutic ratio (or therapeutic index) is a critical concept in drug development that measures a drug's safety and efficacy by comparing the dose required to produce a toxic effect to the dose needed for the desired therapeutic effect [1].
Without specific data for Lirimilast, the table below outlines the core components of a therapeutic ratio assessment. You can populate this framework with data as you gather information on this compound and its competitors.
| Assessment Parameter | Description & Methodology |
|---|
| Effective Dose (ED50) | Description: Dose required to produce 50% of the maximum therapeutic response in a population. [1] Experimental Protocol: Preclinical dose-response studies in relevant disease models; clinical Phase II trials. | | Toxic Dose (TD50) | Description: Dose at which 50% of the population experiences a defined toxic effect. [1] Experimental Protocol: Chronic toxicology studies in animals; clinical Phase I (safety) and Phase III trials monitoring adverse events. | | Therapeutic Ratio (TD50/ED50) | Description: Quantitative safety margin; a higher number indicates a wider safety window. [1] Calculation: Derived from experimental ED50 and TD50 data. |
Here are detailed methodologies for experiments that generate data for a therapeutic ratio assessment.
In Vivo Efficacy Study (To Determine ED₅₀)
Repeat-Dose Toxicology Study (To Determine TD₅₀)
The following diagram, created with Graphviz, outlines the logical workflow for conducting a therapeutic ratio assessment, from experimental setup to final calculation.
Workflow for Therapeutic Ratio Assessment
Since Lirimilast is also a phosphodiesterase-4 (PDE4) inhibitor, information on apremilast, a well-studied drug in the same class, can provide insight into the general mechanism of action [1]. The table below summarizes key information about apremilast for reference.
| Feature | Description |
|---|---|
| Drug Class | Oral small-molecule phosphodiesterase-4 (PDE4) inhibitor [1] |
| Mechanism of Action | Inhibits PDE4, increasing intracellular cAMP levels. Modulates a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-17, IFN-γ) and anti-inflammatory functions without broad immunosuppression [1]. |
| Key Anti-inflammatory Effects | Reduces production of TNF-α, IFN-γ, IL-2, IL-12, IL-17, IL-23; increases expression of anti-inflammatory IL-10 [1]. |
| Approved Indications | Psoriasis, psoriatic arthritis, Behçet's syndrome in adults (USFDA) [1]. |
| Research/Off-label Use | Vitiligo, atopic dermatitis, lichen planus, hidradenitis suppurativa [1]. |
The following diagram illustrates the core mechanism of action shared by PDE4 inhibitors like apremilast, which is likely similar for this compound.
For a researcher planning a comparison guide on a pre-clinical compound like Lirimilast, the analysis should center on two core components: quantitative outcome data and detailed experimental methodology.
1. Key Efficacy Endpoints for Comparison The most relevant efficacy data from animal studies and early human trials are typically expressed as quantitative response rates or descriptive outcomes. The table below outlines common metrics used in dermatology drug development, inspired by analyses of similar compounds [1] [2] [3].
| Data Category | Metric / Outcome | Description & Application |
|---|---|---|
| Quantitative Response Rates | PASI 75/90/100 | % patients achieving 75%, 90%, or 100% (complete clearance) reduction in Psoriasis Area and Severity Index. Standard for dermatology efficacy [1] [2]. |
| sPGA 0/1 | Static Physician's Global Assessment score of 0 or 1 (clear or almost clear skin) with ≥2-grade improvement [3]. | |
| LD50, EC50, IC50 | Preclinical metrics: lethal/effective/inhibitory dose/concentration for 50% of population. Gauges potency and toxicity. | |
| Descriptive Outcomes | Onset of Action | Time to first observed clinical improvement. |
| Durability of Response | Ability to maintain efficacy (e.g., PASI 90) over long-term (48-52 weeks) [1]. | |
| Adverse Event Profile | Nature and frequency of side effects, crucial for risk-benefit assessment [3]. |
2. Core Elements of Experimental Protocols To ensure a fair and scientifically valid comparison, the methodology for all cited experiments must be transparent. The following elements should be detailed for each study included in your analysis [1] [3]:
The diagram below illustrates a generalized workflow for evaluating a drug's efficacy from pre-clinical stages to human trials, which is fundamental for identifying species differences.
Since specific data for this compound was not available in the search results, I suggest the following steps to locate the information you need:
| Inhibitor Name | Route of Administration | Primary Approved Indications | Key Characteristics / Notes |
|---|---|---|---|
| Roflumilast [1] [2] [3] | Oral | Severe COPD [1] [2] | First marketed PDE4 inhibitor (2010); pan-PDE4 inhibitor [4]. |
| Apremilast [1] [4] [3] | Oral | Psoriatic arthritis, plaque psoriasis [1] [4] | Pan-PDE4 inhibitor; considered to have a manageable safety profile [4] [3]. |
| Crisaborole [1] [4] [3] | Topical | Atopic dermatitis [1] [4] | Applied topically; rapidly absorbed and metabolized in the skin, reducing systemic side effects [3]. |
| Ibudilast [1] [5] | - | Krabbe disease [1] [5] | Approved in some markets; also being investigated for neurological conditions [1]. |
While data on Lirimilast is unavailable, the search results indicate standard experimental approaches used to validate and compare PDE4 inhibitors. The table below outlines these key methodologies.
| Assay Type | Objective | General Methodology (as cited in literature) |
|---|---|---|
| Cell-Free Enzyme Assays [2] [6] | Measure direct inhibition of PDE4 enzyme activity and determine potency (IC50). | Recombinant human PDE4 enzyme isoforms are incubated with the inhibitor and a substrate (cAMP). The conversion of cAMP to AMP is measured, often using a scintillation proximity assay or other detection methods, to calculate the inhibitor's IC50 value [2]. |
| Cell-Based Assays [1] [3] | Assess functional biological activity in a cellular context. | Immune cells (e.g., macrophages, neutrophils) are stimulated with an inflammatory agent (e.g., LPS) in the presence of the inhibitor. The production of pro-inflammatory cytokines (TNF-α, IL-6) is measured to confirm the inhibitor's anti-inflammatory effect [1] [3]. |
| In Vivo Models [2] [3] | Evaluate efficacy in a whole-organism model of disease. | Compounds are tested in animal models of human diseases, such as OVA-induced airway inflammation (for asthma/COPD) or rodent models of skin inflammation. Reductions in inflammatory cell infiltration and cytokine levels demonstrate in vivo efficacy [2] [3]. |
The following diagram illustrates the core mechanism of action for PDE4 inhibitors, which is relevant for understanding the biological context of the validation assays.
To locate the specific experimental data you need, I suggest the following approaches:
The table below summarizes the chemical, biochemical, and clinical profiles of several PDE4 inhibitors, which can be used as a benchmark for comparing Lirimilast once data becomes available.
| Inhibitor | Primary Indications (Approved) | IC₅₀ for PDE4 | Binding Contact Points (vs. cAMP) | Selectivity Profile | Key Administration Routes |
|---|---|---|---|---|---|
| Roflumilast | COPD, Asthma [1] [2] | 0.7 nM [3] | 3 (Metal ion, Glutamine, Structured water) [3] | High for PDE4B/D [3] | Oral, Topical [3] |
| Apremilast | Plaque Psoriasis, Psoriatic Arthritis [1] [2] | 140 nM (0.14 µM) [3] | 2 (Metal ion, Glutamine) [3] | -- | Oral [3] |
| Crisaborole | Atopic Dermatitis [1] [2] | 750 nM (0.75 µM) [3] | 1 (Metal ion) [3] | -- | Topical [3] |
| Rolipram | (Preclinical/Investigational) [2] | -- | -- | -- | -- |
| Orismilast | (Under Clinical Development) [4] | -- | -- | Selective PDE4B/D [4] | -- |
When comparing PDE4 inhibitors like this compound to others, the following experimental methodologies are commonly used to generate the data in the table above.
The following diagram illustrates the core anti-inflammatory mechanism of PDE4 inhibitors, a pathway relevant to all drugs in this class, including this compound.
The core mechanism involves increasing intracellular cAMP levels, which downregulates pro-inflammatory responses and promotes anti-inflammatory pathways [2] [5].
Since this compound is not mentioned in the current search results, here are targeted suggestions for finding the data you need: